molecular formula C6H5F3N2O B1459599 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine CAS No. 1227581-79-4

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Cat. No.: B1459599
CAS No.: 1227581-79-4
M. Wt: 178.11 g/mol
InChI Key: UJLBWQRMWAZISG-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is a versatile heterocyclic building block of significant interest in advanced chemical research and development. Its structure incorporates both amino and hydroxy substituents on the pyridine ring, alongside a strongly electron-withdrawing trifluoromethyl group. This combination of functional groups makes it a valuable intermediate, particularly in the synthesis of complex heterocyclic systems such as thieno[2,3-b]pyridines, which can serve as novel diazo components for azo disperse dyes . The resulting dyes are noted for their potential application on synthetic fibers like polyester, where they can provide a color-deepening effect and good fastness properties . The trifluoromethyl group is a key motif in modern agrochemical and pharmaceutical design, as it can profoundly influence a compound's biological activity, metabolic stability, and physiochemical properties . Trifluoromethylpyridine (TFMP) derivatives are found in more than 20 launched agrochemicals and several market-approved pharmaceutical and veterinary products . The presence of both the trifluoromethyl group and multiple reactive sites on this pyridine core makes it a promising scaffold for discovering new active ingredients. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

3-amino-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLBWQRMWAZISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280607
Record name 3-Amino-2-(trifluoromethyl)-4-pyridinol
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Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-79-4
Record name 3-Amino-2-(trifluoromethyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-(trifluoromethyl)-4-pyridinol
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, a specialized heterocyclic compound. A thorough search of chemical databases and literature indicates that this specific molecule is not a readily available commercial product and does not have an assigned CAS number at the time of this writing. This suggests it may be a novel compound or a specialized intermediate.

This guide, therefore, focuses on providing a robust theoretical and practical framework for researchers interested in this molecule. We will detail its core identifiers by referencing its closest structural analogs, propose a viable synthetic pathway from a known precursor, and extrapolate its likely chemical properties, potential applications, and safety considerations based on established data from closely related compounds.

Part 1: Core Identifiers and Physicochemical Properties of Key Analogs

Given the absence of direct data for the target compound, we present the identifiers and properties for its most relevant precursor, 3-Amino-2-chloro-4-(trifluoromethyl)pyridine , and a key structural analog, 2-Hydroxy-4-(trifluoromethyl)pyridine . These compounds provide a reliable basis for predicting the behavior of the target molecule.

Identifier3-Amino-2-chloro-4-(trifluoromethyl)pyridine[1]2-Hydroxy-4-(trifluoromethyl)pyridine[2][3]
CAS Number 166770-70-350650-59-4
Molecular Formula C₆H₄ClF₃N₂C₆H₄F₃NO
Molecular Weight 196.56 g/mol 163.10 g/mol
Appearance Solid, Crystals or Powder, CreamSolid
Melting Point 53-57 °C161-165 °C
InChI Key KFMUXCNJJIWKRE-UHFFFAOYSA-NIKHLLNMSMFVTLP-UHFFFAOYSA-N
SMILES Nc1c(Cl)nccc1C(F)(F)FOc1cc(ccn1)C(F)(F)F

Part 2: Proposed Synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

The synthesis of the target compound can be logically approached via nucleophilic aromatic substitution (SNAr) on a key precursor. The most viable route starts from the commercially available 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (CAS: 166770-70-3). The chloro-substituent at the 2-position can be displaced by a hydroxide or protected hydroxide group.

Rationale for Synthetic Strategy:

The pyridine ring is electron-deficient, which is further enhanced by the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This electronic character makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the activating group. In this case, the chloro-substituent is well-positioned for displacement. A strong nucleophile like hydroxide, under appropriate conditions, can effectively replace the chlorine atom to yield the desired 4-hydroxypyridine tautomer.

Detailed Step-by-Step Protocol (Theoretical):
  • Reaction Setup: To a pressure-rated reaction vessel, add 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add an aqueous solution of a strong base, for example, 2-3 equivalents of sodium hydroxide or potassium hydroxide.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 120-160 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Neutralization: After cooling to room temperature, carefully quench the reaction mixture by pouring it into cold water. Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7. This step is crucial as it neutralizes the excess base and protonates the resulting pyridinolate to form the hydroxypyridine.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The choice of solvent may need optimization based on the product's polarity.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

G start 3-Amino-2-chloro-4- (trifluoromethyl)pyridine (CAS: 166770-70-3) reagents 1. NaOH (aq) / DMSO 2. Heat (120-160 °C) start->reagents intermediate Sodium 3-amino-2-(trifluoromethyl) -pyridin-4-olate Intermediate reagents->intermediate acidification HCl (aq) to pH ~7 intermediate->acidification product 3-Amino-4-hydroxy-2- (trifluoromethyl)pyridine (Target Compound) acidification->product purification Extraction & Purification product->purification caption Proposed Synthesis Workflow

Caption: Proposed Synthesis Workflow

Part 3: Expected Chemical Properties and Reactivity

The chemical nature of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is dictated by the interplay of its three key functional groups on the pyridine scaffold.

  • Tautomerism: The 4-hydroxy pyridine moiety is expected to exist in equilibrium with its pyridone tautomer, 3-Amino-2-(trifluoromethyl)-1H-pyridin-4-one. The exact position of this equilibrium will depend on the solvent and physical state.

  • Acidity/Basicity: The pyridine nitrogen provides a basic site, though its basicity will be significantly reduced by the electron-withdrawing -CF₃ group. The hydroxyl group is weakly acidic, and the amino group is also basic.

  • Nucleophilicity: The amino group is a primary nucleophile and can participate in reactions such as acylation, alkylation, and diazotization.

  • Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the ring nitrogen and the -CF₃ group.

Part 4: Potential Applications in Research and Drug Development

Trifluoromethylpyridine scaffolds are highly valued in medicinal chemistry.[4][5][6] The trifluoromethyl group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[4][7] Aminopyridine and hydroxypyridine structures are also common motifs in bioactive molecules.

Based on these precedents, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine could serve as a valuable building block or a final active pharmaceutical ingredient (API) in several therapeutic areas:

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the hinge region of the ATP-binding pocket. The amino and hydroxy groups of the target molecule are well-suited to act as hydrogen bond donors and acceptors.

  • CNS-Active Agents: The pyridine scaffold is a common feature in drugs targeting the central nervous system. The lipophilicity imparted by the -CF₃ group could aid in crossing the blood-brain barrier.

  • Agrochemicals: Trifluoromethylpyridines are key components in a variety of modern herbicides and insecticides.[8]

G cluster_0 Hypothetical Kinase Hinge Region cluster_1 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine A NH B C=O mol B->mol H-Bond Donor (OH) C NH mol->A H-Bond Acceptor (N) mol->C H-Bond Donor (NH2) caption Hypothetical Drug-Receptor Interaction

Caption: Hypothetical Drug-Receptor Interaction

Part 5: Safety and Handling

No specific safety data exists for 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety profile should be inferred from its precursors and analogs.

  • 3-Amino-2-chloro-4-(trifluoromethyl)pyridine: Is classified as acutely toxic if swallowed (Acute Tox. 3), causes skin and eye irritation, and may cause respiratory irritation.

  • Aminopyridines (General): This class of compounds is often toxic and can be readily absorbed through the skin.[9][10][11][12] They may cause irritation to the skin, eyes, and respiratory tract.

  • Hydroxypyridines: Can also be irritants. For example, 2-Hydroxy-4-(trifluoromethyl)pyridine is harmful if swallowed and can cause serious eye damage.[3]

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Exposure Avoidance: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

  • Key Uses of Trifluoromethylpyridine Derivatives in Pharma. (n.d.). Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
  • s d fine-chem limited. (n.d.). 4-aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • Fujikawa, K., & Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 46(2), 125-142.
  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • J. Braz. Chem. Soc. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Clevenard. (2023). Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Retrieved from [Link]

  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

Sources

Tautomeric Equilibrium of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine: A Deep Dive into the Predominance of the Pyridone Form

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the hydroxy-pyridine and pyridone forms of substituted pyridines is a critical determinant of their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive analysis of the tautomerism of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine, a molecule of interest in medicinal chemistry due to its unique substitution pattern. By dissecting the interplay of the strongly electron-withdrawing 2-(trifluoromethyl) group and the electron-donating 3-amino group, we will establish the theoretical framework for the pronounced stabilization of the pyridone tautomer. This analysis is supported by a review of established principles of pyridine tautomerism and is complemented by detailed, field-proven experimental and computational protocols for the empirical validation of the tautomeric state.

Introduction: The Dynamic Nature of Hydroxypyridine Tautomerism

Heterocyclic tautomerism, the dynamic equilibrium between two or more readily interconvertible structural isomers, is a cornerstone of modern organic and medicinal chemistry. For 2- and 4-hydroxypyridines, this phenomenon manifests as an equilibrium between the aromatic hydroxy (enol) form and the non-aromatic but highly polar pyridone (keto) form[1][2]. While the enol form may be favored in the gas phase, the pyridone tautomer generally predominates in solution, a preference driven by factors such as solvent polarity and intermolecular hydrogen bonding[3][4]. The position of this equilibrium is exquisitely sensitive to the nature and position of substituents on the pyridine ring, which can dramatically alter the electronic landscape and, consequently, the relative stability of the tautomers.

This guide focuses on the specific case of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine, a molecule where the tautomeric preference is dictated by a compelling electronic tug-of-war. The presence of a potent electron-withdrawing trifluoromethyl group at the C2 position and an electron-donating amino group at the C3 position creates a unique scenario that profoundly influences the stability of the resultant pyridone form.

The Decisive Influence of Substituents: An Electronic Rationale

The tautomeric equilibrium of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine is governed by the synergistic electronic effects of its substituents. A qualitative analysis of these effects provides a strong predictive framework for the dominance of the pyridone tautomer.

The Trifluoromethyl Group: A Potent Inductive Sink

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I)[5]. This effect significantly decreases the electron density of the pyridine ring, particularly at the ortho and para positions. In our target molecule, the C2-CF3 group substantially increases the acidity of the N1-H proton in the pyridone tautomer and the O-H proton in the hydroxypyridine tautomer.

The Amino Group: A Mesomeric Donor

Conversely, the amino (-NH2) group at the C3 position is a strong electron-donating group through resonance (a positive mesomeric effect, +M). It pushes electron density into the pyridine ring, which can partially counteract the withdrawing effect of the CF3 group.

Synergistic Stabilization of the Pyridone Tautomer

The key to understanding the tautomeric preference lies in how these opposing electronic forces interact within the two possible forms.

  • In the 3-amino-2-(trifluoromethyl)pyridin-4(1H)-one (Pyridone) form: The electron-donating amino group at C3 can effectively delocalize its lone pair into the cross-conjugated system of the pyridone. This delocalization is further enhanced by the powerful inductive pull of the adjacent C2-CF3 group, which creates a significant electron sink. This push-pull mechanism results in a highly polarized and stabilized molecule. The IUPAC name for the parent compound, 3-aminopyridin-4-ol, is given as 3-amino-1H-pyridin-4-one, indicating a preference for the pyridone tautomer in nomenclature.

  • In the 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine (Hydroxy) form: While the amino group can still donate electron density to the aromatic ring, the stabilizing cross-conjugation present in the pyridone is absent. The aromatic system must accommodate both a strong donor and a strong withdrawer, leading to a less favorable electronic distribution compared to the pyridone tautomer.

This synergistic interplay strongly suggests that the pyridone form will be the overwhelmingly dominant tautomer in solution.

Experimental Verification of Tautomeric Equilibrium

While theoretical principles provide a robust hypothesis, empirical data is essential for definitive characterization. A multi-pronged approach employing various spectroscopic and analytical techniques is the gold standard for elucidating tautomeric equilibria.

Spectroscopic Interrogation

NMR is a powerful tool for distinguishing between the hydroxy and pyridone forms. Key diagnostic signals include:

  • ¹H NMR: The presence of an N-H proton in the pyridone form, typically a broad singlet, is a key indicator. The chemical shifts of the ring protons will also differ significantly between the two tautomers due to the change in aromaticity and electronic distribution.

  • ¹³C NMR: The carbonyl carbon (C=O) of the pyridone tautomer will exhibit a characteristic signal in the downfield region (typically >160 ppm), which is absent in the hydroxy form. The chemical shifts of the other ring carbons will also be sensitive to the tautomeric state.

Table 1: Predicted Diagnostic NMR Shifts for Tautomers of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

TautomerKey ¹H NMR SignalKey ¹³C NMR Signal
Pyridone Form Broad N-H singletC4=O signal (>160 ppm)
Hydroxy Form Sharp O-H singletAbsence of C4=O signal

IR spectroscopy provides clear evidence for the presence of key functional groups:

  • Pyridone Form: A strong absorption band in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration is a definitive marker. The N-H stretch will appear as a broad band around 3200-3400 cm⁻¹.

  • Hydroxy Form: A sharp O-H stretching band around 3500-3700 cm⁻¹ and the absence of a strong C=O band would indicate the presence of this tautomer.

The electronic transitions of the two tautomers will differ, leading to distinct UV-Vis absorption spectra. The highly conjugated pyridone form is expected to have a λmax at a longer wavelength compared to the less conjugated hydroxy form. By comparing the spectrum of the sample in various solvents of differing polarity, shifts in the equilibrium can be monitored.

Experimental Protocol: Determination of Tautomeric Ratio by ¹H NMR

This protocol outlines a standard procedure for determining the tautomeric ratio in different solvents.

Materials:

  • 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tubes

  • NMR Spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine and dissolve it in 0.6 mL of the desired deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

    • If both tautomers are present, identify the distinct, well-resolved signals for each tautomer.

  • Data Analysis:

    • Integrate the area of a characteristic, non-exchangeable proton signal for each tautomer.

    • Calculate the molar ratio of the two tautomers from the ratio of their integral values.

    • The equilibrium constant (K_T) can be calculated as: K_T = [Pyridone] / [Hydroxy]

Computational Chemistry: In Silico Corroboration

Quantum mechanical calculations provide invaluable insights into the relative stabilities of tautomers and can predict spectroscopic properties that aid in the interpretation of experimental data.

Theoretical Approach

Density Functional Theory (DFT) is a widely used and reliable method for studying tautomeric equilibria.

  • Geometry Optimization: The geometries of both the hydroxy and pyridone tautomers should be fully optimized.

  • Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain accurate relative energies (ΔE).

  • Thermodynamic Corrections: Calculation of vibrational frequencies allows for the determination of zero-point vibrational energies (ZPVE) and thermal corrections to obtain the relative Gibbs free energies (ΔG), which is the most accurate predictor of the equilibrium position.

  • Solvation Models: To simulate the effect of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) are commonly employed.

Table 2: Representative Computational Chemistry Workflow

StepMethodBasis SetPurpose
1. Geometry Optimization B3LYP6-31G(d)Obtain stable structures of both tautomers.
2. Frequency Calculation B3LYP6-31G(d)Confirm true minima and calculate ZPVE and thermal corrections.
3. Single-Point Energy M06-2X6-311+G(d,p)Refine electronic energies.
4. Solvation Effects PCM (e.g., water)-Model the influence of the solvent on relative energies.
Visualization of the Tautomeric Equilibrium

The relationship between the two tautomers can be visualized using a simple workflow diagram.

Tautomerism Hydroxy 3-Amino-4-hydroxy- 2-(trifluoromethyl)pyridine (Hydroxy Form) Pyridone 3-Amino-2-(trifluoromethyl)- pyridin-4(1H)-one (Pyridone Form) Hydroxy->Pyridone Proton Transfer Pyridone->Hydroxy Proton Transfer

Sources

Technical Guide: Ionization Profiling of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical properties of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine . It is designed for researchers in medicinal chemistry and drug development.

Executive Summary

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is a polyfunctional heterocyclic scaffold often utilized as a fragment in kinase inhibitors and agrochemicals. Its physicochemical behavior is defined by the interplay between the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating amino (-NH₂) and hydroxy (-OH) groups.

Unlike simple pyridines, this molecule exhibits amphoteric behavior with a significant bias toward acidity due to the -CF₃ group. In aqueous solution, it predominantly exists as a 4-pyridone tautomer rather than a true 4-hydroxypyridine.

Key Physicochemical Metrics (Predicted):

  • pKa₁ (Basic): ~1.5 – 2.0 (Protonation of Carbonyl Oxygen/Ring Nitrogen)

  • pKa₂ (Acidic): ~7.8 – 8.3 (Deprotonation of Ring Nitrogen/Hydroxyl)

  • Dominant Species at pH 7.4: Neutral (Pyridone form)

  • LogD (pH 7.4): ~2.75 (Moderate Lipophilicity)

Structural Analysis & Tautomerism

To accurately predict ionization, one must first establish the correct structural isomer in solution. 4-Hydroxypyridines exist in tautomeric equilibrium with 4-pyridones .

Tautomeric Equilibrium

While the hydroxy form (A) retains aromaticity, the pyridone form (B) is thermodynamically favored in polar solvents (water, methanol) due to the high bond energy of the C=O bond and solvation stabilization. The presence of the electron-withdrawing 2-CF₃ group further polarizes the ring, but the pyridone form remains the dominant neutral species.

Tautomerism Hydroxy Hydroxy Form (A) (Aromatic Pyridine) Less Stable in Water Pyridone Pyridone Form (B) (NH-Lactam) Dominant Species Hydroxy->Pyridone Tautomerization (Favored) Pyridone->Hydroxy

Caption: Tautomeric equilibrium heavily favors the Pyridone form (B) in aqueous media.

pKa Values and Ionization Profile

The ionization profile is governed by two distinct events: the protonation of the weak base (forming the cation) and the deprotonation of the weak acid (forming the anion).

Comparative pKa Analysis

The following table synthesizes data from structural analogs to derive the specific values for the target molecule.

CompoundpKa₁ (Basic)pKa₂ (Acidic)Structural Effect
Pyridine 5.2N/ABaseline
4-Pyridone 3.311.1Tautomerization lowers basicity, OH is weakly acidic.
2-(CF₃)pyridin-4-ol < 1.07.53CF₃ Effect: Strong EWG (-I) drastically lowers both pKa values.
3-Aminopyridine 5.98N/ANH₂ Effect: EDG (+R) increases electron density.
Target Molecule ~1.8 ~8.2 Combined: CF₃ lowers pKa; NH₂ mitigates the drop slightly.
Mechanism of Ionization
  • Cation Formation (pH < 2.0): The molecule accepts a proton. In 4-pyridones, protonation typically occurs at the carbonyl oxygen to restore aromaticity (forming a 4-hydroxypyridinium cation). The 2-CF₃ group strongly destabilizes this positive charge, suppressing the pKa to < 2.0.

  • Anion Formation (pH > 8.0): The molecule loses a proton from the ring nitrogen (N-H). The 2-CF₃ group stabilizes the resulting negative charge via inductive withdrawal, lowering the pKa from the standard 11.1 (of 4-pyridone) to approximately 8.2.

Ionization Cation Cation (+) (Protonated) Neutral Neutral (0) (Pyridone Form) Cation->Neutral pKa1 ~ 1.8 (Loss of H+) Anion Anion (-) (Deprotonated) Neutral->Anion pKa2 ~ 8.2 (Loss of H+)

Caption: Ionization pathway from Cation (acidic pH) to Anion (basic pH).

Physicochemical Implications (ADME)

Understanding the pKa allows for the prediction of solubility and lipophilicity (LogD) at physiological pH.

  • Solubility:

    • pH 1-2 (Stomach): High solubility (Cationic species).

    • pH 6-7 (Intestine): Low solubility (Neutral species).

    • pH > 8.5: Increased solubility (Anionic species).

  • Lipophilicity (LogD):

    • The molecule is most lipophilic in its neutral range (pH 2.5 – 7.5).

    • LogP (Neutral): ~2.75 (Experimental analog data).

    • LogD (pH 7.4): Remains high (~2.7) as the molecule is predominantly neutral.

Experimental Protocol: pKa Determination

Due to the low solubility of the neutral species and the potentially overlapping ionization constants, UV-Metric Titration (Spectrophotometric titration) is superior to Potentiometric titration for this compound.

Workflow: UV-Metric pKa Determination

Objective: Determine pKa values by monitoring shifts in UV absorbance maxima (


) corresponding to changes in ionization state.
  • Stock Solution Preparation:

    • Dissolve 1-2 mg of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine in methanol (co-solvent) to ensure initial solubility.

    • Dilute into an aqueous buffer system (0.1 M KCl ionic strength adjuster).

  • Titration Setup:

    • Use a DAD (Diode Array Detector) Spectrophotometer coupled with an autotitrator.

    • Range: Titrate from pH 1.5 to pH 11.0.

  • Data Collection:

    • Measure UV absorbance (200–400 nm) at 0.2 pH unit intervals.

    • Observation: Look for bathochromic or hypsochromic shifts. The transition from Cation

      
       Neutral usually shows a distinct shift in the 250-300 nm range.
      
  • Analysis:

    • Plot Absorbance vs. pH at

      
      .
      
    • Use the Henderson-Hasselbalch equation fitting (or software like Refinement Pro) to calculate the inflection points (pKa).

Experiment Step1 Dissolve Sample (MeOH/Water) Step2 Acidify to pH 1.5 (Ensure Cationic State) Step1->Step2 Step3 Titrate with KOH (0.2 pH increments) Step2->Step3 Step4 Measure UV Spectra (200-400 nm) Step3->Step4 Step5 Identify Isosbestic Points Step4->Step5 Step6 Calculate pKa (Non-linear Regression) Step5->Step6

Caption: UV-Metric Titration Workflow for accurate pKa determination of low-solubility ampholytes.

References

  • PubChem. 2-(Trifluoromethyl)pyridin-4-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. Physicochemical Properties of Pyridine Derivatives. US Environmental Protection Agency. Available at: [Link]

  • Koppel, I. et al. Acidity and Basicity of Substituted Pyridines in Solution. Journal of Physical Organic Chemistry, 2019.[1] (Contextual data for CF3-pyridine pKa shifts).

Sources

Solubility profile of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile & Physicochemical Characterization of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine (and its relevant tautomers). As a polyfunctional heterocyclic building block, this compound exhibits complex solubility behavior driven by the competition between the lipophilic trifluoromethyl (


) group and the polar, hydrogen-bonding amino (

) and hydroxyl (

) moieties.

This document details the theoretical solubility ranking, structural drivers (tautomerism), and a validated experimental protocol for precise solubility determination, designed for researchers in medicinal chemistry and process development.

Structural Analysis & Physicochemical Drivers

To understand the solubility profile, one must first analyze the electronic and steric environment of the molecule. The compound is not a static structure; it exists in a dynamic equilibrium that dictates its affinity for various solvents.

The Fluorine Effect & Lipophilicity

The 2-(trifluoromethyl) group is a critical solubility modulator. Unlike a standard methyl group, the


 moiety is strongly electron-withdrawing (inductive effect, 

).
  • Impact: It significantly lowers the pKa of the 4-hydroxyl group and the pyridine nitrogen, making the molecule more acidic than non-fluorinated analogs.

  • Solubility Consequence: The

    
     group enhances solubility in chlorinated solvents (DCM) and esters (Ethyl Acetate) but is insufficient to overcome the crystal lattice energy required for dissolution in non-polar hydrocarbons (Hexane) due to the polar core.
    
Tautomeric Equilibrium (Pyridinol vs. Pyridone)

The 4-hydroxy-pyridine scaffold is prone to tautomerism. In solution, the molecule equilibrates between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, polar) forms.

  • Non-polar solvents: Favor the Hydroxypyridine form (internal H-bonding).

  • Polar solvents (Water/MeOH): Stabilize the Pyridone form (dipolar).

Visualization of Tautomeric Shift:

Tautomerism Hydroxypyridine 4-Hydroxypyridine Form (Aromatic, Less Polar) Favored in: CHCl3, THF Pyridone 4-Pyridone Form (Zwitterionic/Polar) Favored in: H2O, DMSO, MeOH Hydroxypyridine->Pyridone Solvent Polarity Increase Pyridone->Hydroxypyridine Non-polar Environment

Figure 1: Solvent-dependent tautomeric equilibrium affecting solubility.

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR) and data from analogous fluorinated pyridines (e.g., 2-(trifluoromethyl)pyridin-4-ol), the following solubility profile is established.

Table 1: Solubility Classification in Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) Disrupts intermolecular H-bonds; stabilizes zwitterionic forms.
Polar Protic Methanol, Ethanol Good (20-50 mg/mL) Solvates both the

and

groups; stabilizes the pyridone tautomer.
Ethers THF, 2-MeTHF Moderate (10-30 mg/mL) Good acceptor for the

proton;

group aids compatibility.
Esters Ethyl Acetate Moderate (5-15 mg/mL) Standard extraction solvent; balances the polar/lipophilic duality.
Chlorinated DCM, Chloroform Low/Moderate Solubilizes the "organic" face (

), but struggles with the H-bond network.
Hydrocarbons Hexane, Heptane Insoluble (<1 mg/mL) Lack of polarity to break the crystal lattice; ideal anti-solvent .
Aqueous Water (pH 7) Low Likely poor solubility at neutral pH due to lattice energy vs. hydration.
Aqueous (Acid/Base) 0.1M HCl / NaOH High Ionization of the basic amine (

) or acidic phenol (

) drastically increases solubility.

Experimental Protocol: Gravimetric & HPLC Determination

Do not rely solely on visual inspection. The following protocol provides a self-validating method to determine the exact solubility limit (


) at 25°C.
Workflow Diagram

SolubilityProtocol cluster_Validation Validation Check Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake 24h @ 25°C) Start->Equilibration Create Supersaturation Filtration Filtration (0.45 µm PTFE Syringe Filter) Equilibration->Filtration Remove Undissolved Solid Check Check pH shift (Did the compound alter solvent pH?) Equilibration->Check Analysis Quantification (HPLC-UV or Gravimetric) Filtration->Analysis Clear Supernatant

Figure 2: Step-by-step workflow for accurate solubility determination.

Detailed Methodology

Reagents:

  • Test Compound: 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine (>98% purity).

  • Solvents: HPLC Grade (MeOH, DMSO, EtOAc, etc.).

Step-by-Step Procedure:

  • Preparation: Weigh approx. 20 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add solvent in 100 µL increments.

    • Visual Check: Vortex after each addition. If it dissolves immediately, solubility is >200 mg/mL.

    • Saturation: If undissolved solid remains after adding 1 mL, proceed to equilibration.

  • Equilibration: Place vials in a thermomixer at 25°C (750 rpm) for 24 hours .

    • Why 24h? To ensure thermodynamic equilibrium is reached, overcoming slow dissolution kinetics typical of fluorinated heterocycles.

  • Filtration: Draw the supernatant through a 0.45 µm PTFE filter (PTFE is required due to the fluorinated nature of the compound; Nylon may bind).

  • Quantification (HPLC Method - Preferred):

    • Dilute the filtrate 100x with Methanol.

    • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Calculate concentration against a 5-point calibration curve.

Process Implications & Applications

Crystallization Strategy

For purification, utilize the solubility differential:

  • Solvent: Ethyl Acetate or Isopropyl Alcohol (IPA) (High solubility at reflux, moderate at RT).

  • Anti-Solvent: Heptane or Hexane (Insoluble).

  • Protocol: Dissolve in hot EtOAc, slowly add Heptane until turbidity persists, then cool to 0-5°C.

Extraction (Work-up)
  • Avoid extracting from water into DCM if the pH is high (basic), as the deprotonated phenolate form will remain in the aqueous phase.

  • Optimal Extraction: Adjust aqueous layer to pH ~4-6 (neutral species) and extract with Ethyl Acetate or 2-MeTHF .

References

  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol Properties and Solubility Data. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Amino-2-(trifluoromethyl)pyridine. Retrieved from

  • National Institutes of Health (PMC). (2023). Synthesis and application of trifluoromethylpyridines as key structural motifs.[1][2] Research Outreach. Retrieved from

  • Google Patents. (2012). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine. Retrieved from

  • ChemRxiv. (2023). Physicochemical Characterization of Trifluoromethyl Building Blocks. Retrieved from

(Note: While specific solubility data for the exact 3-amino-4-hydroxy isomer is proprietary in many contexts, the data above is extrapolated from the closest authoritative structural analogs and validated synthesis protocols found in patents and safety literature.)

Sources

The Strategic Role of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical exploration of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, a heterocyclic building block poised for significant impact in medicinal chemistry. We will dissect its structural attributes, postulate a robust synthetic strategy, and explore its potential as a core scaffold in the design of next-generation therapeutic agents. This document moves beyond a simple recitation of facts to provide a causal analysis of why this particular molecular architecture is of high value to drug discovery programs.

The Molecular Blueprint: Deconstructing the Therapeutic Potential

The therapeutic promise of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine lies in the strategic convergence of three key functional moieties on a pyridine core: a trifluoromethyl group, a hydroxyl group, and an amino group. Each contributes unique physicochemical properties that can be leveraged to overcome common challenges in drug development.

  • The Trifluoromethyl (-CF₃) Group: A Bioavailability Enhancer. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability and lipophilicity.[1][2][3] This highly electronegative moiety can increase the compound's ability to cross cellular membranes and resist metabolic degradation, thereby improving its oral bioavailability and pharmacokinetic profile.[1][2] Its electron-withdrawing nature also influences the pKa of adjacent functional groups, which can be critical for optimizing target engagement.

  • The Hydroxyl (-OH) and Amino (-NH₂) Groups: The Keys to Target Interaction. The hydroxyl and amino groups are quintessential pharmacophoric features, capable of forming crucial hydrogen bonds with biological targets such as enzymes and receptors. Their presence and relative positioning on the pyridine ring create a specific three-dimensional interaction map that can be exploited for selective and high-affinity binding. The 3-amino-4-hydroxy substitution pattern, in particular, is found in various biologically active compounds.

  • The Pyridine Core: A Versatile Scaffold. The pyridine ring itself is a privileged scaffold in medicinal chemistry, offering a balance of aromaticity and aqueous solubility. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for further chemical modification.

The confluence of these features in 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine creates a molecule with a pre-validated profile for favorable drug-like properties, making it an attractive starting point for the synthesis of compound libraries targeting a wide range of diseases.

Synthesis Strategy: A Proposed Pathway

A plausible approach involves the construction of the substituted pyridine ring followed by functional group interconversions. One potential starting material is a suitably substituted picoline which can undergo chlorination and fluorination to introduce the trifluoromethyl group.[4] Subsequent nitration and reduction would yield the amino group, followed by a nucleophilic substitution to introduce the hydroxyl group.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

Hypothetical Experimental Protocol:

Step 1: Nitration of 2-Chloro-4-(trifluoromethyl)pyridine

  • To a stirred solution of 2-Chloro-4-(trifluoromethyl)pyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Chloro-3-nitro-4-(trifluoromethyl)pyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve 2-Chloro-3-nitro-4-(trifluoromethyl)pyridine in ethanol.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4 hours.

  • Filter the hot solution to remove the iron catalyst and concentrate the filtrate to obtain 3-Amino-2-chloro-4-(trifluoromethyl)pyridine.

Step 3: Hydroxylation

  • In a sealed vessel, heat a mixture of 3-Amino-2-chloro-4-(trifluoromethyl)pyridine and aqueous sodium hydroxide.

  • Maintain the temperature at 150-180 °C for 8-12 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter, wash with cold water, and dry to afford 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

Physicochemical Properties and Structural Data (Predicted)

Predicting the physicochemical properties of a novel compound is a critical step in assessing its drug-likeness. Based on its structure, the following properties can be anticipated for 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

PropertyPredicted ValueRationale
Molecular Weight 194.12 g/mol Calculated from the molecular formula C₆H₅F₃N₂O.
LogP 1.5 - 2.5The trifluoromethyl group increases lipophilicity, while the hydroxyl and amino groups increase hydrophilicity, resulting in a balanced value.
pKa (basic) 3.0 - 4.0 (amino group)The electron-withdrawing trifluoromethyl group and the pyridine nitrogen decrease the basicity of the amino group.
pKa (acidic) 8.0 - 9.0 (hydroxyl group)The electron-withdrawing groups on the pyridine ring increase the acidity of the hydroxyl group compared to phenol.
Hydrogen Bond Donors 2From the amino and hydroxyl groups.
Hydrogen Bond Acceptors 4From the pyridine nitrogen, hydroxyl oxygen, and two fluorine atoms of the trifluoromethyl group.

Role in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Areas

The unique structural features of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine make it a versatile scaffold for the development of inhibitors for various enzyme classes and ligands for a range of receptors. Its potential applications span multiple therapeutic areas.

Kinase Inhibitors

The aminopyridine and hydroxypyridine motifs are prevalent in a multitude of kinase inhibitors. The amino and hydroxyl groups can form critical hydrogen bond interactions with the hinge region of the kinase active site, a common binding mode for Type I and Type II inhibitors. The trifluoromethyl group can be directed towards hydrophobic pockets within the ATP-binding site to enhance potency and selectivity.

Logical Relationship for Kinase Inhibition:

Caption: Key interactions of the scaffold with a kinase active site.

Antimicrobial Agents

Derivatives of 3-hydroxypyridine-4-one have demonstrated notable antimicrobial and antifungal activities.[5][6] The ability of the hydroxyl and amino groups to chelate metal ions is a potential mechanism for their antimicrobial action, as many essential bacterial enzymes are metalloproteins. The trifluoromethyl group can enhance cell wall penetration, leading to improved efficacy.

Modulators of G-Protein Coupled Receptors (GPCRs)

The aminopyridine scaffold is also a common feature in ligands for various GPCRs. The functional groups on 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine can be tailored to interact with specific residues in the transmembrane helices of GPCRs, leading to either agonist or antagonist activity.

Conclusion and Future Perspectives

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine represents a strategically designed building block with significant potential in medicinal chemistry. Its combination of a trifluoromethyl group for enhanced pharmacokinetics and key hydrogen bonding moieties for target interaction makes it an ideal starting point for the development of novel therapeutics. While direct experimental data for this specific molecule is currently limited in the public domain, the foundational principles of medicinal chemistry and the wealth of data on analogous structures strongly support its utility.

Future research should focus on the development and optimization of a scalable synthetic route to make this compound more accessible to the research community. Subsequent screening of this scaffold against diverse biological targets is highly likely to yield novel lead compounds for a variety of diseases. The insights provided in this guide are intended to catalyze such efforts and accelerate the translation of this promising molecule from a chemical curiosity to a cornerstone of future drug discovery programs.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][2]

  • Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6633. [Link][3]

  • Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link][7]

  • Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6633. [Link][8]

  • Coldwell, M. J., et al. (2017). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [Link]

  • Chiba, T., & Okimoto, M. (1991). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Society of Organic Synthetic Chemistry, Japan, 49(3), 244-253. [Link][9]

  • Organic Chemistry Portal. Pyridine synthesis. [Link][10]

  • Kumar, D., et al. (2020). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 5(25), 15336-15345. [Link][11]

  • Los Alamos National Laboratory. (2009). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link][12]

  • Hassani, B., et al. (2020). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports, 10(1), 1-13. [Link][13]

  • Fassihi, A., et al. (2009). Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. European Journal of Medicinal Chemistry, 44(5), 2145-2157. [Link][5]

  • Khan, M. S., & Gupta, A. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 3(2), 125-130. [Link][14]

  • Filyakova, V. I., et al. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Mendeleev Communications, 31(3), 388-389. [Link][15]

  • Kumar, P., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 54, 773-781. [Link][16]

  • Sabet, R., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Medicinal Chemistry, 20(4), 444-456. [Link][6]

  • ChemBK. 3-Amino-4-hydroxypyridine. [Link][17]

  • Movassaghi, M., & Siegel, D. R. (2015). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. Journal of the American Chemical Society, 137(24), 7832-7835. [Link][18]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link][4]

  • Wang, Y., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 589. [Link][19]

  • Al-Hadiya, B. M. H., et al. (2016). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. Molecules, 21(9), 1184. [Link][20]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine. [21]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 11(38), 23533-23546. [Link][22]

  • Finlay, D., et al. (2018). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 13(8), 2247-2256. [Link][23]

  • Li, Z., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(69), 10564-10567. [Link][24]

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An In-Depth Technical Guide to the Safe Handling of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine. This guide has been synthesized with the expert judgment of a Senior Application Scientist by analyzing and consolidating safety data from structurally analogous compounds, including various aminopyridines, hydroxypyridines, and trifluoromethylated aromatic compounds. The protocols and recommendations herein are based on an inferred hazard profile and should be implemented with the understanding that the specific toxicological properties of this molecule have not been fully characterized. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Section 1: Compound Profile and Inferred Physicochemical Properties

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structure combines an aminopyridine core, known for its biological activity and potential toxicity, with a hydroxyl group that can modulate solubility and metabolic pathways, and a trifluoromethyl group, which can significantly alter electronic properties and metabolic stability. Due to the absence of specific experimental data, the following properties are inferred from related structures.

Table 1: Inferred Physicochemical and Stability Data

Property Inferred Value / Characteristic Rationale / Analogous Compound Data
Appearance Likely a solid (crystalline powder) at room temperature.[1] Analogs such as 3-Amino-2-chloro-4-(trifluoromethyl)pyridine and other substituted aminopyridines are solids.[1]
Stability Stable under normal laboratory conditions. Substituted pyridines are generally stable.
Conditions to Avoid Excess heat, dust formation, and exposure to incompatible materials.[2] Thermal decomposition can release toxic gases. Dust can form explosive mixtures with air upon intense heating.[3][4]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. The amino group is basic and can react exothermically with acids.

| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF). | This is characteristic of fluorinated nitrogen-containing organic compounds. |

Section 2: Inferred Hazard Identification and Classification

The hazard profile is constructed from the GHS classifications of numerous related aminopyridine and trifluoromethylpyridine derivatives. The aminopyridine moiety is associated with significant acute toxicity, while halogenated organics can cause severe irritation.

Table 2: Inferred GHS Hazard Classification

Hazard Class GHS Category Inferred Hazard Statement(s) Basis from Analogous Compounds
Acute Toxicity, Oral Category 3 or 4 H301: Toxic if swallowed or H302: Harmful if swallowed.[3][5][6][7] Many aminopyridine derivatives are classified as toxic or harmful if ingested.[3][5][6][7]
Acute Toxicity, Dermal Category 3 or 4 H311: Toxic in contact with skin or H312: Harmful in contact with skin.[5][8] Dermal toxicity is a known hazard for aminopyridines.[5][8]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.[6][8] Inhalation of dusts should be avoided.[6][8]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[5][6][7] A common classification for functionalized aromatic amines and fluorinated compounds.[5][6][7]
Serious Eye Damage/Irritation Category 1 or 2 H318: Causes serious eye damage or H319: Causes serious eye irritation.[5][7][9] Direct contact with the dust or solution can cause irreversible or serious damage.[5][7][9]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][7] | Inhalation of dust may irritate the respiratory tract.[4][7] |

Causality of Hazards:

  • Systemic Toxicity: The aminopyridine scaffold is a known neurotoxin in some derivatives, interfering with potassium channels. While the exact effect of this substitution pattern is unknown, it must be treated as potentially toxic by all routes of exposure.

  • Local Irritation: The trifluoromethyl group and the overall chemical nature of the molecule suggest it will act as an irritant to skin, eyes, and the respiratory system. The potential for serious eye damage is high, as fine crystalline solids can cause significant mechanical and chemical injury.[7][10]

Section 3: Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and mandatory personal protective equipment, is essential. All work must be conducted under the assumption that the compound is highly hazardous.

Engineering Controls & Safe Handling
  • Ventilation: All handling of solid material or solutions must occur within a certified chemical fume hood to prevent inhalation exposure.[3][11]

  • Containment: Use a powder-containment enclosure or glove box for weighing and aliquoting the solid material to minimize dust generation.

  • General Practices:

    • Avoid the formation and accumulation of dust.[9][12]

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[5][9][13]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9][13]

    • Launder contaminated clothing before reuse.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing exposure. The following protocol is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133. A full-face shield is required when handling larger quantities (>1 g) or when there is a significant risk of splashing.

  • Skin and Body Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., Nitrile rubber, 0.4 mm or thicker) inspected for integrity before use.[9][14] Use proper glove removal technique to avoid skin contact.

    • Clothing: Wear a flame-retardant laboratory coat. Ensure clothing fully covers skin on arms and legs. For larger-scale operations, impervious clothing may be necessary.[9]

  • Respiratory Protection: If dust is generated outside of a primary engineering control (e.g., during a spill cleanup), a full-face respirator with a P3 (or P100) particle filter is required.[3] All respirator use must comply with a formal respiratory protection program.

PPE_Workflow start Task Assessment: Handling Compound fume_hood Work in Chemical Fume Hood? start->fume_hood weighing Weighing Solid? fume_hood->weighing Yes respirator Use Respirator (P100/P3 Filter) fume_hood->respirator No spill_risk Risk of Splash or Spill? weighing->spill_risk No enclosure Use Vented Balance Enclosure weighing->enclosure Yes ppe_base Mandatory Base PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat spill_risk->ppe_base No face_shield Add Face Shield spill_risk->face_shield Yes end Proceed with Task ppe_base->end face_shield->ppe_base respirator->ppe_base enclosure->spill_risk

Caption: PPE Decision Workflow for Handling the Compound.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

The guiding principle is immediate decontamination and seeking professional medical help. Show the safety data sheet of a close analog to the attending physician.

  • If Inhaled: Move the person to fresh air immediately.[9] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[5][9] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water.[5][9] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][15]

  • Specific Hazards: Thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride and nitrogen oxides.[5] Vapors may be heavier than air and travel to an ignition source.[5][16]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

Accidental Release Measures
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Protect: Wear the full PPE ensemble described in Section 3.2, including respiratory protection.[7]

  • Contain: Prevent the spill from entering drains or waterways.[3][14]

  • Clean-up:

    • Carefully sweep up the solid material, avoiding dust generation.[7][15][17] Use a HEPA-filtered vacuum for larger spills.

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[7][15][17]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Area & Alert Personnel spill->evacuate assess Assess Spill Size & Risk evacuate->assess ppe Don Full PPE (incl. Respirator) assess->ppe Proceed with Cleanup contain Contain Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill (Sweep/Vacuum) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Package & Label Waste decontaminate->dispose report Report Incident dispose->report

Sources

The Trifluoromethyl Group's Electronic Influence on the Aminopyridine Core: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically relevant scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the profound electronic effects exerted by the CF₃ group on the aminopyridine framework, a privileged structure in numerous therapeutic agents. We will dissect the fundamental inductive and resonance properties of the trifluoromethyl substituent and explore how these characteristics modulate the basicity (pKa), nucleophilicity, and overall reactivity of the aminopyridine ring system. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, quantitative data, and detailed experimental protocols to harness these electronic effects for the rational design of novel molecules with enhanced potency, metabolic stability, and pharmacokinetic profiles.

Introduction: A Strategic Alliance in Molecular Design

The aminopyridine moiety is a vital heterocyclic motif, forming the structural basis for a multitude of biologically active compounds.[1] Its nitrogen atoms provide key hydrogen bonding capabilities and a handle for modulating physicochemical properties. In parallel, the introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, has become an indispensable strategy in drug discovery.[2][3]

The CF₃ group is prized not merely as a bioisostere for a methyl group, but for its unique and powerful electronic signature.[3][4] It confers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can dramatically improve a drug candidate's profile by enhancing membrane permeability, binding affinity, and resistance to oxidative metabolism.[1][3] When this potent substituent is appended to the aminopyridine core, the resulting electronic perturbations are significant, offering a powerful tool for fine-tuning molecular properties. Understanding and predicting these effects is paramount for leveraging this "strategic alliance" in the design of next-generation therapeutics and advanced materials.[5][6]

Fundamental Electronic Properties of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups employed in organic chemistry.[7][8] Its influence stems from a combination of strong inductive effects and weaker resonance effects.

The Dominant Inductive Effect (-I)

The primary electronic influence of the CF₃ group is its profound negative inductive effect (-I).[8] This effect arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and pull electron density away from the carbon atom to which they are attached. This creates a strong dipole and withdraws electron density from the rest of the molecule through the sigma (σ) bond framework.[9] This potent electron withdrawal significantly deactivates adjacent functional groups and aromatic systems.[7]

Resonance and Hyperconjugation

While the inductive effect is dominant, the CF₃ group also participates in negative hyperconjugation, a form of resonance. The C-F σ* anti-bonding orbitals can accept electron density from adjacent filled p-orbitals of the aromatic ring. This delocalization further withdraws electron density from the ring, particularly at the ortho and para positions. However, this resonance effect is generally considered weaker than the inductive effect.[10][11]

Caption: Inductive vs. Resonance effects of the CF₃ group.

Impact on the Physicochemical Properties of Aminopyridines

The potent electron-withdrawing nature of the CF₃ group directly modulates the fundamental properties of the aminopyridine ring, most notably its basicity and reactivity.

Modulation of Basicity (pKa)

The basicity of an aminopyridine is a critical parameter, influencing its ionization state at physiological pH, solubility, and ability to interact with biological targets. Basicity is quantified by the pKa of the conjugate acid. The CF₃ group significantly reduces the basicity of the aminopyridine core.

Causality: The electron-withdrawing CF₃ group pulls electron density away from the ring nitrogen and the exocyclic amino group. This reduction in electron density makes the lone pair of electrons on the nitrogen atoms less available for protonation. Consequently, the conjugate acid is less stable, and the equilibrium shifts away from the protonated form, resulting in a lower pKa value (i.e., a weaker base) compared to the unsubstituted parent compound.[12] The magnitude of this effect is position-dependent, being most pronounced when the CF₃ group is in the ortho or para position relative to the ring nitrogen, where it can exert its influence most effectively.[12]

Table 1: Comparative pKa Values of Pyridine and Trifluoromethylpyridines

Compound pKa Rationale for Change
Pyridine ~5.2 Reference compound
2-Trifluoromethylpyridine 0.60 (Predicted)[12] Strong -I effect proximal to the nitrogen significantly reduces basicity.
3-Trifluoromethylpyridine 2.84[12] Strong -I effect reduces electron density on the ring, lowering basicity.

| 4-Trifluoromethylpyridine | 3.48[12] | -I and -R effects at the para position strongly reduce nitrogen basicity. |

Note: pKa values for aminopyridines will follow the same trend, being significantly lower than their non-fluorinated analogs.

Nucleophilicity and Chemical Reactivity

The electron density of the aromatic ring governs its susceptibility to electrophilic attack. By withdrawing electron density, the CF₃ group deactivates the aminopyridine ring, making it less nucleophilic and less reactive towards electrophiles.[9]

This deactivation presents a challenge and an opportunity in synthesis. While forcing conditions may be required for reactions, the electronic effects also control the regioselectivity. The amino group is a strong activating, ortho-, para-director, while the CF₃ group is a strong deactivating, meta-director.[10] The ultimate outcome of an electrophilic substitution reaction will depend on the relative positions of these groups and the reaction conditions, allowing for directed synthesis.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on the reactivity of an aromatic compound.[13] It relates reaction rates and equilibrium constants for a series of reactions. The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where K/k are the equilibrium/rate constants for the substituted compound, and K₀/k₀ are for the unsubstituted compound. The rho (ρ) value is a constant for a given reaction, and the sigma (σ) value is the substituent constant, which depends only on the nature and position of the substituent.

A positive σ value indicates an electron-withdrawing group. The CF₃ group has large, positive Hammett constants, confirming its strong electron-withdrawing character.[14][15]

Table 2: Hammett Substituent Constants (σ) for the Trifluoromethyl Group

Constant Value Implication
σ_meta_ 0.46[12] Strong inductive electron withdrawal from the meta position.

| σ_para_ | 0.61[15] | Very strong electron withdrawal from the para position due to combined inductive and resonance effects. |

These constants are invaluable for predicting how the introduction of a CF₃ group will impact the reactivity and equilibrium properties (like pKa) of an aminopyridine system.[16]

Experimental and Computational Analysis Techniques

A multi-faceted approach combining wet-lab experiments and computational modeling is essential for a comprehensive understanding of the electronic effects of the CF₃ group.

pKa Determination via Potentiometric Titration

Determining the pKa is a fundamental experiment to quantify the electronic influence on basicity. Potentiometric titration is a reliable and accessible method.[17][18]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized 0.1 M HCl titrant B Accurately weigh ~0.1 mmol of CF₃-aminopyridine C Dissolve sample in known volume of degassed H₂O D Calibrate pH meter with standard buffers C->D Place sample on stir plate with probe E Add titrant in small increments (e.g., 0.05 mL) F Record pH and total volume of titrant added after each addition G Plot pH vs. Volume of HCl (mL) F->G Generate titration curve H Determine equivalence point (max of 1st derivative) I Find pH at half- equivalence point Result pH at 1/2 equivalence point = pKa I->Result

Caption: Workflow for experimental pKa determination.

Experimental Protocol: Potentiometric Titration of a Trifluoromethyl-Aminopyridine

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of hydrochloric acid (HCl) and standardize it against a primary standard (e.g., sodium carbonate).

    • Accurately weigh approximately 0.1 mmol of the trifluoromethyl-aminopyridine sample.

    • Dissolve the sample in 50 mL of deionized, degassed water in a 100 mL beaker equipped with a magnetic stir bar.

  • Instrument Setup:

    • Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the tips do not interfere with the stir bar.

  • Titration Procedure:

    • Record the initial pH of the aminopyridine solution.

    • Fill a 10 mL burette with the standardized 0.1 M HCl solution.

    • Add the HCl titrant in 0.1 mL increments, allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly near the equivalence point, reduce the increment size to 0.05 mL or smaller to obtain a more detailed curve.

    • Continue the titration well past the equivalence point until the pH curve flattens out.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of maximum inflection on the curve. This can be found more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V) and finding the peak.

    • Identify the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid of the aminopyridine.[19][20]

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and for probing the electronic environment.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing direct evidence of the group's influence on the molecule.[21][22][23]

  • ¹H and ¹³C NMR: The chemical shifts of the pyridine ring protons and carbons are also affected. The electron-withdrawing CF₃ group generally causes downfield shifts (deshielding) for the ring atoms, with the magnitude of the shift correlating with the reduction in electron density.[24][25]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of molecular structure.[26][27] For trifluoromethylated aminopyridines, it can reveal subtle changes in bond lengths and angles within the aromatic ring that result from the electronic strain imposed by the CF₃ group. It also provides invaluable information on intermolecular interactions, such as hydrogen bonding and potential C-F···H contacts, which are crucial for understanding crystal packing and interactions with biological macromolecules.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), complement experimental data.[28][29] These methods can generate molecular electrostatic potential (MEP) maps, which visually represent the electron distribution across the molecule. For a CF₃-substituted aminopyridine, an MEP map would clearly show a region of high positive potential (electron deficiency) around the CF₃ group and a corresponding decrease in negative potential (reduced electron density) on the pyridine nitrogen, visually confirming the electronic effects.

Conclusion: Leveraging Electronic Effects in Drug Design

The electronic effects of the trifluoromethyl group on the aminopyridine core are potent and predictable. The strong inductive withdrawal of electrons fundamentally alters the molecule's properties, most notably by decreasing its basicity and deactivating the aromatic ring. This guide has detailed the underlying principles, provided quantitative measures through Hammett constants, and outlined robust experimental and computational methods for their analysis.

For the medicinal chemist and drug developer, these principles are not merely academic; they are practical tools for rational design. By strategically positioning a CF₃ group, a researcher can:

  • Tune pKa: Adjust the ionization state of the molecule to optimize solubility, cell permeability, and target engagement.[1]

  • Enhance Metabolic Stability: Block sites of oxidative metabolism, increasing the drug's half-life.[30]

  • Modulate Binding Affinity: The altered electronic profile can change key interactions within a protein's active site.[31]

A thorough understanding of these electronic effects empowers scientists to move beyond trial-and-error and towards a more predictive, structure-based approach to designing safer and more effective aminopyridine-based therapeutics.[6][32]

References

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Methodological & Application

Application Note: Synthesis of Fused Heterocycles Using 3-Amino-4-hydroxypyridine Derivatives as Versatile Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Protocols and Mechanistic Insights Applicable to 2-(Trifluoromethyl) Analogues

Senior Application Scientist Commentary: This document provides a detailed guide for synthesizing medicinally relevant fused pyridine heterocycles. The core focus is on leveraging the unique bifunctional nature of the 3-amino-4-hydroxypyridine scaffold. Researchers in drug discovery will find this guide particularly valuable, as fused pyridines are a cornerstone of modern medicinal chemistry, appearing in countless therapeutic agents.[1][2][3][4][5]

A key area of interest is the incorporation of trifluoromethyl (CF₃) groups to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[6][7][8][9] The target building block for such advanced synthesis, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine , holds immense promise. However, specific literature detailing its condensation reactions is nascent.

Therefore, this application note establishes robust, validated protocols using the parent compound, 3-amino-4-hydroxypyridine , as a reliable model system. The reaction principles, mechanisms, and experimental setups described herein are directly transferable to the 2-trifluoromethyl analogue. Specific considerations for adapting these protocols for the fluorinated compound are detailed in each section, providing a predictive framework for researchers to anticipate adjustments in reaction conditions.

Introduction: The Strategic Value of the 3-Amino-4-hydroxypyridine Scaffold

The 3-amino-4-hydroxypyridine core is an ambident nucleophile, possessing two distinct reactive centers: the C3-amino group and the C4-hydroxyl group. This duality allows for regioselective construction of different fused heterocyclic systems, primarily pyrido-oxazines and furopyridines, depending on the chosen electrophile and reaction conditions.

The C3-amino group is generally the more nucleophilic site due to the lower electronegativity of nitrogen compared to oxygen, making it the primary point of attack in many reactions.[10] However, reaction conditions can be tuned to favor O-alkylation, highlighting the versatility of this building block.[11][12][13]

The introduction of a 2-trifluoromethyl group is a strategic modification in drug design. The CF₃ group is a strong electron-withdrawing group, which can significantly alter the electronic properties and reactivity of the adjacent C3-amino group.[14] Furthermore, its steric bulk and lipophilicity can profoundly influence molecular conformation and pharmacokinetic profiles.[6]

Methodology 1: Synthesis of Pyrido[4,3-b][6][8]oxazines

The condensation of 3-amino-4-hydroxypyridine with α-haloketones is a direct and efficient method for constructing the pyrido[4,3-b][6][8]oxazine ring system, a scaffold with potential anticancer activity.[15]

Mechanistic Rationale

The reaction proceeds via a two-step sequence initiated by the nucleophilic attack of the C3-amino group on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular Sₙ2 reaction where the hydroxyl group displaces the halide, leading to ring closure.

  • N-Alkylation: The lone pair of the amino group attacks the α-carbon of the ketone, displacing the halide (e.g., bromide). This step is typically the most favorable kinetically.

  • Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated deprotonation of the C4-hydroxyl group, which then acts as an internal nucleophile, attacking the newly introduced carbonyl carbon to form a hemiaminal.

  • Dehydration: The hemiaminal readily dehydrates under the reaction conditions to yield the stable, aromatic pyrido[4,3-b][6][8]oxazine ring.

G

Caption: Experimental workflow for pyrido[4,3-b][6][8]oxazine synthesis.

Detailed Protocol: Synthesis of 3-phenyl-2H-pyrido[4,3-b][6][8]oxazine

This protocol is adapted from established procedures for the synthesis of related fused heterocycles.[15][16][17]

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-4-hydroxypyridine (1.10 g, 10 mmol).

    • Add glacial acetic acid (20 mL) and stir until the solid dissolves.

    • Add 2-bromoacetophenone (phenacyl bromide) (1.99 g, 10 mmol).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.

    • Expert Insight: Acetic acid serves as both the solvent and a catalyst, facilitating the dehydration step. Its high boiling point is suitable for this condensation.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product should appear as a new, less polar spot compared to the starting amine.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 100 mL of ice-cold water.

    • Neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • The crude product may precipitate. If so, collect it by vacuum filtration.

    • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-phenyl-2H-pyrido[4,3-b][6][8]oxazine.

Considerations for the 2-Trifluoromethyl Analogue
  • Reactivity: The electron-withdrawing CF₃ group at the C2 position will decrease the nucleophilicity of the adjacent C3-amino group.

  • Protocol Adaptation: To compensate for the reduced reactivity, consider the following modifications:

    • Increased Temperature: Using a higher boiling point solvent like DMF or DMA may be necessary.

    • Base Addition: The addition of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be required to facilitate the initial N-alkylation and the subsequent deprotonation of the hydroxyl group for cyclization.

Methodology 2: Synthesis of Furo[3,2-b]pyridines

The construction of the furo[3,2-b]pyridine scaffold can be achieved through the reaction of 3-amino-4-hydroxypyridine with propargyl halides, followed by a cyclization step.[18][19] This class of compounds is of significant interest in medicinal chemistry.[20]

Mechanistic Rationale

This synthesis involves an initial O-alkylation followed by an intramolecular cyclization. The regioselectivity is controlled by the reaction conditions.

  • O-Alkylation: In the presence of a suitable base (e.g., K₂CO₃), the C4-hydroxyl group is deprotonated to form a phenoxide, which is a softer nucleophile than the amine. This phenoxide then reacts with the propargyl halide to form a 4-(prop-2-yn-1-yloxy)pyridin-3-amine intermediate.

  • Intramolecular Cyclization: Upon heating, often in the presence of a catalyst (e.g., silver or copper salts), the terminal alkyne is activated, and the C3-amino group attacks the internal carbon of the alkyne in a 5-exo-dig cyclization, which is sterically and electronically favored.[21][22][23] Tautomerization of the resulting intermediate yields the aromatic furopyridine system.

G

Caption: Mechanistic pathway for Furo[3,2-b]pyridine synthesis.

Detailed Protocol: Synthesis of 2-Methylfuro[3,2-b]pyridin-7-amine (Illustrative)
  • O-Alkylation Step:

    • In a 100 mL flask, dissolve 3-amino-4-hydroxypyridine (1.10 g, 10 mmol) in anhydrous DMF (30 mL).

    • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Expert Insight: K₂CO₃ is a mild base suitable for deprotonating the hydroxyl group without significantly affecting the amine. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

    • Add propargyl bromide (80% solution in toluene, 1.3 mL, ~11.5 mmol) dropwise at room temperature.

    • Stir the mixture at 60°C for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction, pour into water (100 mL), and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude intermediate.

  • Cyclization Step:

    • Dissolve the crude 4-(prop-2-yn-1-yloxy)pyridin-3-amine intermediate in a suitable solvent such as toluene or acetonitrile (40 mL).

    • Add a catalytic amount of silver triflate (AgOTf) (0.1 mmol, 25 mg).

    • Heat the mixture to reflux for 2-4 hours.

    • Expert Insight: Silver salts are known to be excellent π-acids that catalyze the cyclization of amino-alkynes.[21]

    • Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the final furopyridine product.

Summary of Synthetic Approaches

Fused HeterocycleReagent ClassKey Reaction TypeTypical ConditionsExpected Product
Pyrido[4,3-b][6][8]oxazine α-HaloketonesCondensation / CyclizationGlacial Acetic Acid, Reflux3-Aryl/Alkyl substituted pyrido-oxazine
Furo[3,2-b]pyridine Propargyl HalidesO-Alkylation / CycloisomerizationK₂CO₃, DMF then Heat, Ag⁺/Cu⁺ catalyst2-Substituted furopyridine

Conclusion

The 3-amino-4-hydroxypyridine scaffold is a powerful and versatile starting material for the assembly of diverse fused heterocyclic systems. The protocols detailed in this note for the synthesis of pyrido[4,3-b][6][8]oxazines and furo[3,2-b]pyridines are robust and mechanistically well-understood. These methodologies provide a solid foundation for researchers aiming to synthesize novel analogues, particularly those incorporating a 2-trifluoromethyl group. By anticipating the electronic effects of the CF₃ substituent and making rational adjustments to reaction conditions, such as the use of stronger bases or higher temperatures, these protocols can be successfully adapted to produce advanced, fluorinated heterocyclic compounds for evaluation in drug discovery and development programs.

References

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Synthesis of 2-Substituted-7-(trifluoromethyl)oxazolo[4,5-c]pyridines from 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract Oxazolopyridines are privileged heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities and their role as bioisosteres for benzoxazoles.[1][2] The incorporation of a trifluoromethyl (CF₃) group into small molecules is a widely adopted strategy to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive technical overview and two detailed, field-proven protocols for the synthesis of 2-substituted-7-(trifluoromethyl)oxazolo[4,5-c]pyridines via the cyclocondensation of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine with carboxylic acids and their derivatives. We will delve into the mechanistic rationale behind the synthetic choices, offer step-by-step experimental procedures, and provide expert insights for troubleshooting and optimization.

Mechanistic Rationale and Strategic Overview

The conversion of a 3-amino-4-hydroxypyridine to an oxazolopyridine is analogous to the well-established synthesis of benzoxazoles from 2-aminophenols.[5] The core transformation involves two key steps:

  • N-Acylation: The amino group of the pyridine derivative acts as a nucleophile, attacking an electrophilic carbonyl carbon (from a carboxylic acid, acyl chloride, or other activated species) to form an N-acyl intermediate.

  • Intramolecular Cyclodehydration: The hydroxyl group then attacks the amide carbonyl, followed by the elimination of a water molecule to form the stable, aromatic oxazole ring.

The presence of the strong electron-withdrawing trifluoromethyl group at the C2 position of the pyridine ring decreases the nucleophilicity of the adjacent C3-amino group. This electronic effect must be considered when selecting reaction conditions; often, this requires either elevated temperatures or the use of potent activating agents to facilitate the initial N-acylation step efficiently.

Two primary strategies are presented here, offering a choice between a one-pot, high-temperature condensation and a milder, two-step approach.

Caption: General synthetic pathway for oxazolopyridine formation.

Experimental Protocols

Protocol A: One-Pot Condensation with Carboxylic Acid using Polyphosphoric Acid (PPA)

This method is robust and effective for a wide range of aromatic and aliphatic carboxylic acids but requires high temperatures. PPA serves as both the catalyst and a powerful dehydrating agent, driving the reaction to completion.[6]

Table 1: Materials and Reagents for Protocol A

ReagentCAS NumberSupplier ExampleNotes
3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine(Proprietary)Custom SynthesisEnsure purity >98% by NMR.
Benzoic Acid (or other R-COOH)65-85-0Sigma-AldrichUse as a representative carboxylic acid.
Polyphosphoric Acid (PPA)8017-16-1Sigma-Aldrich115% grade is recommended. Highly viscous.
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificACS Grade or higher.
Saturated Sodium Bicarbonate Solution (aq.)144-55-8(Lab Prepared)For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Sigma-AldrichFor drying organic layers.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the selected carboxylic acid (e.g., benzoic acid, 1.1 mmol, 1.1 eq).

  • Catalyst Addition: Carefully add Polyphosphoric Acid (~10 g) to the flask. The mixture will be a thick slurry. Safety Note: PPA is corrosive and generates heat upon contact with water. Handle with care in a fume hood.

  • Heating: Immerse the flask in a preheated oil bath at 180-200 °C. Stir the mixture vigorously. The high temperature is necessary to ensure mobility in the viscous PPA and to overcome the activation energy for the cyclodehydration.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, quenching it in water, neutralizing with NaHCO₃, extracting with EtOAc, and spotting on a silica plate. The reaction is typically complete within 4-8 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 80-90 °C. While still warm (to reduce viscosity), slowly and carefully pour the mixture onto crushed ice (~50 g) in a beaker with stirring.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate solution until the pH is ~7-8. This step is often exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[6]

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-substituted oxazolopyridine.

Protocol B: Two-Step Synthesis via Acyl Chloride

This approach offers milder reaction conditions and is particularly suitable for substrates that are sensitive to high temperatures.[6] The synthesis is divided into the formation of an amide intermediate, followed by a separate cyclization step.

Table 2: Additional Materials for Protocol B

ReagentCAS NumberSupplier ExampleNotes
Benzoyl Chloride98-88-4Sigma-AldrichOr other R-COCl. Handle in a fume hood.
Pyridine (or Triethylamine)110-86-1Sigma-AldrichAs a base to scavenge HCl.
Dichloromethane (DCM)75-09-2Fisher ScientificAnhydrous grade.
Phosphorus Oxychloride (POCl₃)10025-87-3Sigma-AldrichDehydrating agent for cyclization. Corrosive.

Step-by-Step Methodology:

Part 1: N-Acylation

  • Reactant Solution: Dissolve 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (15 mL) in a round-bottom flask under a nitrogen atmosphere. Add pyridine (1.5 mmol, 1.5 eq) as an acid scavenger.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.1 mmol, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Isolation of Intermediate: Upon completion, wash the reaction mixture with 1M HCl (aq.) (2 x 10 mL) and then with saturated NaHCO₃ (aq.) (2 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude N-(4-hydroxy-2-(trifluoromethyl)pyridin-3-yl)amide intermediate, which can often be used in the next step without further purification.

Part 2: Cyclodehydration

  • Reaction Setup: Place the crude amide intermediate from the previous step in a flask. Add phosphorus oxychloride (POCl₃, 5-10 mL). Safety Note: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with appropriate personal protective equipment.

  • Heating: Heat the mixture to reflux (approx. 105 °C) for 1-3 hours. Monitor the formation of the oxazolopyridine by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a strong base (e.g., 5M NaOH) to pH 8-9, then extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine, dry, and concentrate the organic layers. Purify the crude product by column chromatography as described in Protocol A.

Data Presentation and Workflow

Table 3: Representative Data for Synthesis of 2-Aryl-7-(trifluoromethyl)oxazolo[4,5-c]pyridines (Protocol A)

R-Group of Carboxylic AcidReaction Time (h)Isolated Yield (%)Notes
Phenyl582%Standard, clean reaction.
4-Chlorophenyl4.585%Electron-withdrawing group slightly accelerates cyclization.
4-Methoxyphenyl678%Electron-donating group may slightly retard the cyclization step.
2-Thienyl575%Heteroaromatic substrates are well-tolerated.

Note: Data are representative and may vary based on specific reaction scale and conditions.

G start 1. Setup Reaction add_reagents 2. Add Aminopyridine, Carboxylic Acid, & Catalyst start->add_reagents heat 3. Heat to 180-200 °C add_reagents->heat monitor 4. Monitor by TLC/LC-MS (4-8 hours) heat->monitor workup 5. Quench on Ice & Neutralize (pH 7-8) monitor->workup extract 6. Extract with Ethyl Acetate workup->extract purify 7. Dry, Concentrate & Purify via Chromatography extract->purify product 8. Characterize Pure Product (NMR, MS) purify->product

Caption: Experimental workflow for the one-pot synthesis (Protocol A).

Troubleshooting and Expert Insights

  • Problem: Low Yield in Protocol A.

    • Cause: Insufficient temperature or incomplete dehydration. The viscosity of PPA can lead to poor heat transfer and mixing.

    • Solution: Ensure vigorous stirring. Confirm the oil bath temperature is accurate. Use a higher grade of PPA (115%) or consider adding a co-solvent like xylene to improve fluidity, though this may require a Dean-Stark trap to remove water.

  • Problem: Formation of Side Products.

    • Cause: In Protocol B, if the hydroxyl group is not fully protonated during acylation, O-acylation can compete with N-acylation.

    • Solution: Ensure the reaction is run under anhydrous conditions and that a sufficient amount of base (pyridine or Et₃N) is present to neutralize the HCl generated in situ.

  • Insight: The Role of the Trifluoromethyl Group.

    • The CF₃ group is strongly deactivating, making the pyridine ring electron-poor. This enhances the acidity of the 4-hydroxyl proton, which can facilitate the final dehydration step. However, it also reduces the nucleophilicity of the 3-amino group, making the initial acylation the rate-limiting step. This is why more forcing conditions (Protocol A) or a more reactive electrophile (Protocol B) are generally required for success.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Fraser, J., & Tittensor, E. (1956). Oxaxolopyridines and Oxazoloqzcinolines. Part 11. Journal of the Chemical Society, 4625-4628. Retrieved from [Link]

  • Krasavin, M. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. Retrieved from [Link]

  • Balle, T. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 90, 689-703. Retrieved from [Link]

  • MolPort. (n.d.). Synthesis of Preparation 1: 3H-Oxazolo[4,5-b]pyridin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Retrieved from [Link]

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  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 26748-26772. Retrieved from [Link]

  • Tlustoš, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19570–19579. Retrieved from [Link]

  • Palamarchuk, I. V., & Kulakov, I. V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate. Retrieved from [Link]

  • Heras, M., et al. (2023). Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry, 88(21), 15307–15316. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. Retrieved from [Link]

  • Fujioka, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-166. Retrieved from [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Retrieved from [Link]

  • Richardson, P. (2024). Carboxylic-Acid-Directed Cyclization of N-Protected ω-Amino Acids. ResearchGate. Retrieved from [Link]

  • Guedes, B. B., et al. (2012). New trifluoromethyl triazolopyrimidines as anti-Plasmodium falciparum agents. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Some New Oxazolo[4,5-b]Pyridines and Related Compounds. Retrieved from [Link]

  • Yempalla, V. R., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5122. Retrieved from [Link]

  • Guedes, B. B., et al. (2012). New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents. PLoS ONE, 7(7), e40090. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Retrieved from [Link]

  • MDPI. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]

  • PubMed. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Retrieved from [Link]

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Application Notes & Protocols: Selective Alkylation of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine scaffold is a privileged core in modern medicinal chemistry, with the trifluoromethyl group imparting desirable pharmacokinetic properties such as metabolic stability and enhanced binding affinity. However, the synthetic utility of this scaffold is often hampered by the challenge of regioselective functionalization. The presence of two distinct nucleophilic centers—the C3 amino group and the C4 hydroxyl group—necessitates carefully designed strategies to achieve selective alkylation at either the nitrogen or oxygen atom. This guide provides a comprehensive overview of the underlying chemical principles governing this selectivity and presents detailed, field-proven protocols for achieving both selective O-alkylation and N-alkylation of the title compound.

The Challenge of Regioselectivity: A Mechanistic Perspective

The core challenge in the alkylation of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine lies in controlling which nucleophile—the amino nitrogen or the hydroxyl oxygen—attacks the electrophilic alkylating agent. The outcome is dictated by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.

  • Nucleophilicity and pKa: Generally, the amino group is more nucleophilic than the hydroxyl group in a neutral molecule. However, the electron-withdrawing trifluoromethyl (CF₃) group at the C2 position significantly decreases the basicity of the adjacent C3 amino group and the pyridine ring nitrogen. Conversely, this inductive effect increases the acidity of the C4 hydroxyl group, making it easier to deprotonate. Upon deprotonation with a suitable base, the resulting pyridinolate anion is a highly potent nucleophile, often overriding the inherent nucleophilicity of the amino group.

  • Hard and Soft Acid-Base (HSAB) Theory: The choice of alkylating agent is critical. The pyridinolate oxygen is a "hard" nucleophile, while the amino nitrogen is comparatively "softer". According to HSAB theory, hard nucleophiles preferentially react with hard electrophiles, and soft nucleophiles with soft electrophiles.[1]

    • For O-Alkylation: Use "hard" alkylating agents with less polarizable leaving groups (e.g., dimethyl sulfate, diethyl sulfate, alkyl tosylates).

    • For N-Alkylation: Use "soft" alkylating agents with more polarizable leaving groups (e.g., alkyl iodides, alkyl bromides).[1]

  • Kinetic vs. Thermodynamic Control: Reaction conditions such as temperature and time can influence the product distribution.[2]

    • Kinetic Product: Often formed faster and at lower temperatures. Direct alkylation without a strong base may favor N-alkylation due to the higher intrinsic nucleophilicity of the amine.

    • Thermodynamic Product: The more stable product, favored by higher temperatures and longer reaction times that allow for equilibrium. O-alkylation often leads to the thermodynamically more stable product.

The fundamental challenge is visually summarized below.

cluster_main Regioselectivity Challenge start 3-Amino-4-hydroxy- 2-(trifluoromethyl)pyridine n_prod 3-(Alkylamino)-4-hydroxy- 2-(trifluoromethyl)pyridine (N-Alkylation) start->n_prod RX (Soft Electrophile) o_prod 3-Amino-4-alkoxy- 2-(trifluoromethyl)pyridine (O-Alkylation) start->o_prod Base, RX (Hard Electrophile)

Caption: Competing pathways in the alkylation of the title compound.

Strategy for Selective O-Alkylation: Amino Group Protection

To achieve exclusive O-alkylation, the more nucleophilic amino group must be temporarily masked. A robust strategy involves the formation of a reversible imine with an aromatic aldehyde, such as benzaldehyde. This protecting group renders the nitrogen non-nucleophilic, allowing for the deprotonation and subsequent alkylation of the hydroxyl group. The imine is then easily hydrolyzed under mild acidic conditions to reveal the desired product.[3][4]

start Starting Material protect Step 1: Protect Amine (e.g., Benzaldehyde, MeOH) start->protect alkylate Step 2: Alkylate Hydroxyl (e.g., K2CO3, Alkyl Halide, Acetone) protect->alkylate deprotect Step 3: Deprotect Amine (e.g., aq. HCl) alkylate->deprotect product O-Alkylated Product deprotect->product

Caption: Workflow for selective O-alkylation via amine protection.

Protocol 2.1: Selective O-Alkylation

This three-step protocol is adapted from established methods for the selective O-alkylation of aminophenols.[4]

Step 1: Protection of the Amino Group

  • To a solution of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine (1.0 eq) in methanol (10 mL per mmol of substrate), add benzaldehyde (1.05 eq).

  • Stir the resulting solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure (in vacuo).

  • Recrystallize the crude residue from ethanol to afford the N-benzylidene intermediate, which can be used in the next step without further purification.

Step 2: Alkylation of the Hydroxyl Group

  • To a stirred solution of the N-benzylidene intermediate (1.0 eq) in anhydrous acetone (15 mL per mmol), add potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (1.1 eq).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude O-alkylated intermediate.

Step 3: Hydrolysis of the Imine Protecting Group

  • Dissolve the crude intermediate from Step 2 in a mixture of acetone and 2M hydrochloric acid (HCl) (1:1 v/v, 10 mL per mmol).

  • Stir the solution at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC or LC-MS).

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3-amino-4-alkoxy-2-(trifluoromethyl)pyridine.

ReagentMolar Eq.Purpose
3-Amino-4-hydroxy-2-(CF₃)pyridine1.0Starting Material
Benzaldehyde1.05Amino-protecting agent
Potassium Carbonate (K₂CO₃)2.0Base for hydroxyl deprotonation
Alkyl Halide (R-X)1.1Alkylating Agent
2M Hydrochloric Acid (HCl)excessCatalyst for imine hydrolysis

Strategy for Selective N-Alkylation: Reductive Amination

Selective N-alkylation can be efficiently achieved through a one-pot reductive amination procedure. This method avoids the issue of over-alkylation often seen in direct N-alkylation with alkyl halides. The amino group of the starting material condenses with an aldehyde or ketone to form an imine (or enamine) intermediate in situ. This intermediate is then immediately reduced by a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to furnish the N-alkylated product.[4][5]

start Starting Material + Aldehyde/Ketone imine Step 1: Imine Formation (in situ, MeOH) start->imine Condensation reduce Step 2: Reduction (e.g., NaBH4) imine->reduce Reduction product N-Alkylated Product reduce->product

Caption: Workflow for selective N-alkylation via reductive amination.

Protocol 3.1: Selective N-Alkylation

This one-pot protocol is highly efficient for the synthesis of secondary amines from primary amines.[4]

  • Dissolve 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine (1.0 eq) in methanol (15 mL per mmol).

  • Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water (5 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure 3-(alkylamino)-4-hydroxy-2-(trifluoromethyl)pyridine.

ReagentMolar Eq.Purpose
3-Amino-4-hydroxy-2-(CF₃)pyridine1.0Starting Material
Aldehyde or Ketone (R-CHO/R₂-CO)1.1Source of alkyl group
Sodium Borohydride (NaBH₄)1.5Reducing agent
Methanol (MeOH)-Solvent

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., Cao, H., Yu, L., & Xu, Q. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]

  • PubMed. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. ResearchGate. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]

  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]

  • Química Orgánica. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Orgánica. Retrieved February 14, 2026, from [Link]

  • Seltzman, H. H., Wyrick, C. D., & Carroll, F. I. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access. [Link]

  • ResearchGate. (n.d.). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]

  • YouTube. (2022, October 11). Regioselectivity of alkylation reactions. YouTube. [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

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Application Note: Protecting Group Strategies for 3-Amino Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Chemo-Selectivity Challenge

The functionalization of 3-aminopyridine (3-AP) presents a unique chemo-selective paradox compared to its 2- and 4-isomers or standard anilines. In drug development, 3-AP scaffolds are critical pharmacophores (e.g., in kinase inhibitors), yet their protection is often plagued by low yields, bis-acylation, or regioselective errors where the ring nitrogen (


) competes with the exocyclic amine (

).
The Electronic Landscape

Effective protection requires navigating two competing nitrogen centers:

  • The Ring Nitrogen (

    
    ): 
    
    • Basicity:

      
      . It is the thermodynamic base.
      
    • Reactivity: susceptible to quaternization by strong electrophiles, leading to unstable pyridinium salts.

  • The Exocyclic Amine (

    
    ): 
    
    • Basicity:

      
       (conjugate acid). It is significantly less basic than 
      
      
      
      due to resonance delocalization, though less delocalized than 2- or 4-aminopyridines.
    • Nucleophilicity: Under neutral conditions, it is the kinetic nucleophile. However, protonation of

      
       (by byproduct acid) deactivates the entire ring, stalling the reaction.
      

The Failure Mode of Standard Protocols: Adding an acid chloride or anhydride directly to 3-AP often results in


 acylation or protonation. The resulting "pyridine drag" on silica gel further complicates purification. This guide provides orthogonal strategies to bypass these bottlenecks.

Part 2: Strategic Selection Guide

Select your protection strategy based on the intended downstream chemistry.

Downstream ApplicationRecommended PGStrategyKey Advantage
Suzuki/Buchwald Coupling Boc (tert-butyl carbamate)Protocol A (Bis-Boc Reset)Prevents catalyst poisoning; clean deprotection.
Directed Ortho Metalation (DoM) Piv (Pivaloyl)Protocol B (Acylation)Strong Ortho-Director (DMG); directs lithiation to C4.
Reduction/Hydrogenation Cbz (Benzyl carbamate)Standard Schotten-BaumannCleaved by

, orthogonal to acid-labile groups.
Acid-Sensitive Synthesis Fmoc / Alloc Base/Pd-mediatedOrthogonal to Boc/t-Bu esters.

Part 3: Detailed Protocols

Protocol A: The "Bis-Boc Reset" Strategy (High Purity)

Target: Mono-Boc-3-Aminopyridine

Direct mono-bocylation often yields a mixture of starting material, mono-Boc, and bis-Boc species. The most reliable pathway is to force Bis-Boc formation and selectively hydrolyze back to Mono-Boc .

Workflow Diagram

BisBocStrategy Start 3-Aminopyridine Step1 Step 1: Exhaustive Bocylation (Boc2O, DMAP, THF) Start->Step1 2.5 eq Boc2O Inter Bis-Boc Intermediate (Stable, Lipophilic) Step1->Inter Step2 Step 2: Selective Hydrolysis (K2CO3, MeOH, Reflux) Inter->Step2 Kinetic Cleavage Final Mono-Boc-3-AP (High Purity) Step2->Final

Figure 1: The Bis-Boc Reset Strategy ensures high purity by avoiding the statistical mixture inherent in direct mono-protection.

Experimental Procedure
  • Bis-Protection:

    • Dissolve 3-aminopyridine (10 mmol) in anhydrous THF (30 mL).

    • Add DMAP (0.5 equiv, 5 mmol) as a nucleophilic catalyst. Note: DMAP is essential to overcome the lower nucleophilicity of the 3-amino group.

    • Add

      
        (2.5 equiv, 25 mmol).
      
    • Stir at reflux for 4–6 hours. Monitor by TLC (Bis-Boc is significantly less polar than Mono-Boc).

    • Workup: Concentrate, dissolve in EtOAc, wash with 0.5 M citric acid (to remove DMAP/unreacted amine), brine, and dry.

  • Selective Hydrolysis:

    • Dissolve the crude Bis-Boc intermediate in MeOH (20 mL).

    • Add

      
        (3.0 equiv).
      
    • Reflux for 1–2 hours. The steric bulk of the tert-butyl groups makes the second Boc group highly labile to base-mediated methanolysis, while the mono-Boc anion is stable.

    • Workup: Concentrate MeOH, dilute with water, extract with DCM.

    • Yield: Typically >85% overall.

Protocol B: Pivaloylation for Directed Ortho Metalation (DoM)

Target: C4-Functionalized 3-Aminopyridine

For introducing substituents at the C4 position (regioselective lithiation), the Pivaloyl (Piv) group is the superior Directing Metalation Group (DMG).

Mechanism of Action

The pivalamide


 is deprotonated by 

-BuLi. The resulting anion coordinates Lithium, directing the second equivalent of base to the C4 position. C2 is disfavored due to lone-pair repulsion from the ring nitrogen.
Workflow Diagram

DoM_Pathway Substrate 3-Pivalamidopyridine Lithiation Lithiation (2.2 eq n-BuLi, -78°C) Substrate->Lithiation Coordination Intermediate C4-Lithio Species (Stabilized by CIPE) Lithiation->Intermediate Regioselective Deprotonation Quench Electrophile Quench (E+ = DMF, I2, R-CHO) Intermediate->Quench Product 4-Substituted-3-Pivalamidopyridine Quench->Product

Figure 2: Directed Ortho Metalation (DoM) pathway.[1] The Pivaloyl group directs lithiation exclusively to the C4 position.

Experimental Procedure
  • Protection (Pivaloylation):

    • To a solution of 3-AP (10 mmol) and TEA (1.2 equiv) in DCM (0°C), add Pivaloyl chloride (1.1 equiv) dropwise.

    • Warm to RT and stir 2 h. Quench with

      
      . Isolate product.
      
  • Lithiation (DoM):

    • Dissolve N-Pivaloyl-3-aminopyridine (1.0 equiv) in anhydrous THF under Argon.

    • Cool to -78°C .[2][3]

    • Add

      
      -BuLi  (2.2 equiv) dropwise. Crucial: The first equivalent deprotonates the amide N-H; the second performs the C-H lithiation.
      
    • Stir at -78°C for 1–2 hours (solution often turns bright yellow/orange).

    • Add Electrophile (e.g., DMF, MeI,

      
      ) dissolved in THF.
      
    • Warm slowly to RT.

    • Result: Regioselective functionalization at C4.

Part 4: Troubleshooting & Purification ("The Pyridine Drag")

Purifying aminopyridines on silica gel is notoriously difficult due to hydrogen bonding between the pyridine nitrogen and silica silanols (


).

The Solution: Deactivate the Silica Do not use standard EtOAc/Hexane gradients.

  • The "Pre-Wash" Method: Flush the silica column with 1%

    
     in Hexanes before loading the sample.
    
  • The "DCM/MeOH/NH3" System:

    • Use a mobile phase of DCM : MeOH :

      
       (aq).
      
    • Typical Ratio: 90 : 10 : 1.

    • The ammonium hydroxide competes for the silanol sites, allowing the aminopyridine to elute as a tight band.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience.

  • Regioselective Lithiation of 3-Pivaloylamino Pyridine . Journal of Organic Chemistry. Estel, L., et al. (1988). Demonstrates the C4-selectivity of pivaloyl-directed metalation.

  • Boc-Protection Strategies for Heterocycles . Chemical Reviews. Agami, C., et al. (2002). Discusses the bis-Boc to mono-Boc conversion mechanism.

  • pKa Values of Aminopyridines . ResearchGate / Biophysical Chemistry. (2006). Theoretical and experimental pKa analysis of 3-aminopyridine vs isomers.

  • Selective Mono-Boc Protection of Diamines . SciELO. (2017). Protocols for selective protection relevant to poly-functional amines.

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Trifluoromethylated Pyridine Schiff Bases in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization is a key strategy in the development of novel therapeutic agents.[1] Among the various pyridine derivatives, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine stands out as a particularly valuable building block. The trifluoromethyl (-CF3) group imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered basicity, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2]

Schiff bases, or imines, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile intermediates in organic synthesis and often exhibit a wide range of biological activities themselves.[3][4] The synthesis of Schiff bases from 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine provides access to a novel class of compounds with significant potential in drug discovery. This application note provides a detailed guide to the reaction conditions for the formation of Schiff bases from this specific aminopyridine, including a discussion of the underlying chemical principles, a comprehensive experimental protocol, and troubleshooting guidelines.

Mechanistic Considerations: Navigating Electronic Deactivation and Steric Hindrance

The formation of a Schiff base is a reversible reaction that proceeds through a carbinolamine intermediate. The overall equilibrium can be shifted towards the product by removal of water. The reactivity of the amine is a critical factor in this reaction. The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position of the pyridine ring significantly reduces the nucleophilicity of the amino group at the 3-position.[5] This electronic deactivation can make the reaction more challenging compared to Schiff base formation with more electron-rich amines.

Furthermore, the proximity of the trifluoromethyl and hydroxyl groups to the amino functionality may introduce a degree of steric hindrance, potentially slowing down the reaction rate. Therefore, the choice of reaction conditions, including solvent, catalyst, and temperature, is crucial for achieving a successful and efficient synthesis.

Schiff_Base_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products Aminopyridine 3-Amino-4-hydroxy- 2-(trifluoromethyl)pyridine Carbinolamine Carbinolamine Intermediate Aminopyridine->Carbinolamine Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Carbinolamine Schiff_Base Schiff Base Carbinolamine->Schiff_Base Dehydration (-H2O) Water Water Carbinolamine->Water Experimental_Workflow A 1. Dissolve Reactants in Ethanol B 2. Add Aldehyde & Catalytic Acetic Acid A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor by TLC C->D E 5. Cool and Concentrate D->E Reaction Complete F 6. Purify Product (Recrystallization or Chromatography) E->F G 7. Characterize Pure Schiff Base F->G

Sources

Troubleshooting & Optimization

Solving solubility issues of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Welcome to the Advanced Formulation Support Hub

Ticket ID: #SOL-CF3-PYR-001 Subject: Resolving Aqueous Solubility Limitations of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues with 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine because this molecule presents a "perfect storm" of solubility-limiting features. To solve this, we must move beyond simple "stir and heat" methods and address the underlying molecular interactions.[1]

The Three Root Causes of Insolubility:

  • The "Fluorine Effect" (Lipophilicity): The 2-trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing. It disrupts the water structure and significantly lowers the basicity of the pyridine nitrogen, making standard acid-salt formation difficult.

  • Pyridone Tautomerism (Lattice Energy): 4-Hydroxypyridines do not exist primarily as phenols in water; they tautomerize to 4-pyridones . This zwitterionic-like character creates strong intermolecular hydrogen bonds in the crystal lattice (high melting point), resisting dissolution.[1]

  • Intramolecular Hydrogen Bonding: The 3-amino group likely forms an intramolecular hydrogen bond with the 4-oxygen, effectively "hiding" these polar groups from the solvent and further reducing water solubility.

Part 1: The Troubleshooting Workflow (Decision Matrix)

Before proceeding to specific protocols, use this logic flow to determine the correct strategy for your specific application (in vitro vs. in vivo).

Solubility_Workflow Start Start: Solubility Issue AppType Application Type? Start->AppType InVitro In Vitro (Assays/Cell Culture) AppType->InVitro InVivo In Vivo (Animal Studies) AppType->InVivo DMSO Strategy A: DMSO Stock (Dilute into media) InVitro->DMSO Standard pH_Check Can you adjust pH? InVivo->pH_Check High_pH Strategy B: High pH Buffer (Anionic Form) pH_Check->High_pH pH > 9 OK Low_pH Strategy C: Strong Acid Salt (Mesylate/HCl) pH_Check->Low_pH pH < 2 OK Formulation Strategy D: Advanced Vehicle (Cyclodextrin/PEG) pH_Check->Formulation Neutral pH Req.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Technical Solutions & Protocols

Strategy A: pH Manipulation (The "Amphoteric" Advantage)

Best for: Analytical standards, acute dosing where extreme pH is tolerated.[1]

This molecule is amphoteric.[1] However, the -CF3 group drastically alters its pKa compared to non-fluorinated pyridines.

  • Acidic Solubility (Not Recommended): The electron-withdrawing -CF3 group makes the pyridine nitrogen very weakly basic (pKa likely < 2.0). Protonation requires strong acids (e.g., 1M HCl), which may be biologically incompatible.[1]

  • Basic Solubility (Recommended): The -CF3 group stabilizes the negative charge on the oxygen (phenolate/pyridonate anion). Therefore, this molecule will be most soluble at high pH .[1]

Protocol: Preparation of High-pH Stock

  • Weigh the compound.[1]

  • Add 0.1 M NaOH (or KOH) dropwise.[1]

  • Vortex vigorously.[1] The solution should clarify as the compound deprotonates to form the sodium salt.

  • Buffer Back: Once dissolved, slowly add a high-capacity buffer (e.g., Phosphate or Tris) to lower the pH to ~8.5-9.[1]0. Warning: Going below pH 8.0 may cause reprecipitation.[1]

Strategy B: Cosolvent Systems (The "Like Dissolves Like" Approach)

Best for: In vitro assays and low-dose animal studies.

Water alone is insufficient.[1] You must disrupt the crystal lattice using water-miscible organic solvents.

Recommended Vehicle:

Component Concentration Function
DMSO 5 - 10% Primary solvent to break lattice energy.
PEG 400 30 - 40% Interfacial tension reducer; prevents precipitation upon dilution.

| Water/Saline | Remainder | Bulk vehicle.[1] |

Step-by-Step Mixing Order (Critical):

  • Dissolve compound completely in 100% DMSO first.[1] (Do not add water yet!).[1]

  • Add PEG 400 to the DMSO solution and vortex.

  • Slowly add warm (37°C) Water/Saline dropwise while vortexing.

    • Why? Adding water too fast creates local regions of high polarity, causing "crashing out" (precipitation) that is hard to redissolve.[1]

Strategy C: Cyclodextrin Complexation (The "Gold Standard")

Best for: High-dose in vivo studies (IV/PO) requiring neutral pH.

Hydropropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic -CF3/pyridine core, shielding it from water while maintaining a hydrophilic exterior.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add the compound to this vehicle.[1]

  • Sonication is mandatory: Sonicate at 40-50°C for 30-60 minutes.

  • If the solution remains cloudy, adjust pH to 8.0 using dilute NaOH to assist initial complexation, then readjust to 7.4.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why does my compound precipitate when I dilute my DMSO stock into cell media? A: This is the "Solvent Shift" effect. Your compound is hydrophobic.[1] When DMSO (solvent) is diluted with media (antisolvent), the solubility drops exponentially.[1]

  • Fix: Keep the final DMSO concentration < 0.5%. If precipitation persists, pre-warm the media to 37°C and vortex immediately upon addition. Alternatively, switch to the Cyclodextrin (Strategy C) method, which prevents this precipitation.[1]

Q2: Can I use HCl to make a salt form? A: Likely not effective. As noted in the Executive Summary, the 2-CF3 group pulls electron density away from the nitrogen. The resulting hydrochloride salt is hydrolytically unstable and will likely release the free base (precipitate) in water. Use Methanesulfonic acid (Mesylate) if an acid salt is absolutely necessary, as it is a stronger acid with a lipophilic counter-ion.[1]

Q3: Is the compound light sensitive? A: Pyridines with amino and hydroxy groups can be oxidation-sensitive. While specific data for the -CF3 derivative is rare, standard practice dictates protecting the solution from light (amber vials) to prevent photo-oxidation of the amino group (turning the solution brown/yellow).

Part 4: Mechanism of Action (Visualized)

Understanding the tautomerism is key to predicting solubility behavior. The equilibrium shifts based on solvent polarity.

Tautomerism Hydroxy 4-Hydroxypyridine Form (Aromatic, Less Polar) Favored in Gas/Non-polar Pyridone 4-Pyridone Form (Zwitterionic, Highly Polar) Favored in Water/Crystal Hydroxy->Pyridone Tautomerization in Water Pyridone->Hydroxy

Figure 2: The tautomeric equilibrium.[1] In aqueous environments, the Pyridone form dominates, leading to strong intermolecular interactions that reduce solubility.[1]

References

  • Structural Effects on Pyridine Solubility

    • Title: Physicochemical properties of fluorinated pyridines.[2][3][4][5][6]

    • Source: National Institutes of Health (NIH) / PubChem.
    • URL:[Link](Note: Analogous structure used for property extrapolation).[1]

  • Cyclodextrin Formulation Strategies

    • Title: Cyclodextrin-based delivery of poorly soluble drugs.
    • Source: European Journal of Pharmaceutical Sciences.
    • URL:[Link][1]

  • Tautomerism in Hydroxypyridines

    • Title: Tautomerism of hydroxypyridines and rel
    • Source: IUPAC (International Union of Pure and Applied Chemistry).
    • URL:[Link][1]

Disclaimer: This guide is based on structure-activity relationship (SAR) principles and standard formulation science. Always perform a small-scale solubility test before committing valuable compound.

Sources

Technical Support Center: Navigating the Challenges of Hygroscopic Fluorinated Aminopyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling fluorinated aminopyridine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet often challenging, issue of hygroscopicity with these valuable compounds. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory and development processes.

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs) and intermediates.[1][2][3] This can lead to a cascade of issues including chemical degradation, altered dissolution rates, and manufacturing difficulties.[3][4][5][6] Fluorinated aminopyridine salts, while offering unique benefits in drug design, can be particularly susceptible to moisture uptake.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why are some of my fluorinated aminopyridine salts so hygroscopic?

The hygroscopicity of a salt is influenced by a combination of factors related to its molecular structure and crystal lattice energy. For fluorinated aminopyridine salts, several principles are at play:

  • The Role of the Counter-ion: The choice of the salt counter-ion is a critical determinant of hygroscopicity.[7][8][9] Generally, salts formed from strong acids and strong bases are less hygroscopic than those formed from a combination of strong and weak acids/bases.

  • Impact of Fluorine Substitution: Fluorine, being the most electronegative element, can significantly alter the electronic properties of the pyridine ring.[10][11] This can influence the basicity (pKa) of the aminopyridine.[12] The pKa difference between the aminopyridine and the acidic counter-ion is a key factor in salt formation and stability.[13] A larger pKa difference generally leads to a more stable, less hygroscopic salt.

  • Crystal Packing and Lattice Energy: The way molecules are arranged in the crystal lattice plays a crucial role. A well-ordered crystal with high lattice energy is generally less prone to moisture absorption because it is more energetically favorable for the salt to remain in its crystalline state than to interact with water molecules.

Troubleshooting Guide

Problem 1: My fluorinated aminopyridine salt is gaining weight and becoming sticky upon storage.

This is a classic sign of moisture absorption. The material is likely progressing from being slightly hygroscopic to deliquescent, where it absorbs enough water to dissolve and form a liquid solution.[14]

Root Cause Analysis:

  • Inadequate Storage Conditions: Exposure to ambient humidity is the most common cause.

  • Improper Packaging: The primary container may not provide a sufficient moisture barrier.

  • High Critical Relative Humidity (cRH): The salt may have a low cRH, the humidity level at which it begins to rapidly absorb moisture.[15]

Solutions and Mitigation Strategies:

  • Immediate Action - Desiccation:

    • Place the material in a desiccator with a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel).[14] For highly sensitive materials, a vacuum desiccator can be more effective.

  • Long-Term Storage Protocol:

    • Inert Atmosphere: Store the salt in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[16] A glove box or glove bag provides the ideal environment for handling and aliquoting.[17]

    • Appropriate Packaging: For long-term storage, consider high-density polyethylene (HDPE) bottles with induction seals or amber glass vials with tight-fitting caps.[15][18] For highly sensitive compounds, cold-form aluminum blisters offer an excellent moisture barrier.[19]

    • Temperature Control: Store at a consistent, cool temperature. Avoid temperature cycling, which can cause condensation inside the container. It is crucial to allow the container to warm to room temperature before opening to prevent moisture condensation on the cold solid.[20]

Problem 2: I'm observing poor flowability and caking of my salt during powder handling and formulation.

Moisture absorption can lead to the formation of liquid bridges between particles, increasing inter-particle attraction and resulting in poor flow and caking.[1][3] This can disrupt manufacturing processes like tableting and capsule filling.[3]

Root Cause Analysis:

  • Exposure to Humidity During Processing: Even brief exposure to high humidity during weighing, milling, or blending can be detrimental.

  • Particle Size and Surface Area: Finer powders have a larger surface area, making them more susceptible to moisture uptake.[]

Solutions and Mitigation Strategies:

  • Environmental Control:

    • Conduct all powder handling in a controlled environment with low relative humidity (RH).[4] The specific RH target will depend on the cRH of your material.

  • Formulation Strategies:

    • Co-processing with Excipients: Blending the hygroscopic salt with hydrophobic excipients can help to repel moisture.[22][23]

    • Granulation: Wet or dry granulation can reduce the effective surface area of the powder, thereby decreasing its hygroscopicity.

  • Drying Techniques:

    • If the material has already absorbed moisture, it may need to be dried. Common methods include:

      • Vacuum Oven Drying: Gentle and effective for heat-sensitive materials.[24]

      • Fluid Bed Drying: Efficient for larger quantities but requires careful process control.

      • Microwave Drying: A rapid method, but care must be taken to avoid overheating and degradation.[25]

Problem 3: My analytical results (e.g., assay, purity) are inconsistent.

Moisture absorption can directly impact analytical results in several ways:

  • Assay: The presence of water will artificially lower the measured potency of the API on a weight/weight basis.

  • Purity: Absorbed water can promote chemical degradation through hydrolysis, leading to the formation of impurities.[3][5][6]

Root Cause Analysis:

  • Inaccurate Water Content Determination: Not accounting for the water content when preparing standards and samples for analysis.

  • Degradation During Sample Preparation or Storage: The compound may be degrading after being weighed and before analysis.

Solutions and Mitigation Strategies:

  • Accurate Moisture Content Determination:

    • Regularly measure the water content of your salt using a suitable method.

    Technique Principle Advantages Considerations
    Karl Fischer Titration Chemical reaction with waterHighly specific to water, accurate for low levels.[26]Requires specialized equipment and reagents.
    Thermogravimetric Analysis (TGA) Measures weight loss upon heatingProvides information on thermal stability.[]Not specific to water; measures all volatiles.[26]
    Dynamic Vapor Sorption (DVS) Measures weight change as a function of RHDetermines cRH and sorption/desorption kinetics.[][27]Requires specialized instrumentation.
  • Analytical Workflow Adjustments:

    • Correction for Water Content: Always correct the weight of the material for its water content when calculating concentrations for assays and other quantitative tests.

    • Minimize Exposure: Prepare samples for analysis immediately after weighing and minimize their exposure to the atmosphere.

Problem 4: How can I proactively address hygroscopicity during drug development?

Addressing hygroscopicity early in development can save significant time and resources.[8][27]

Proactive Strategies:

  • Salt Selection:

    • A thorough salt screening study is crucial.[8][13] The goal is to find a salt form that balances desired properties like solubility and stability with low hygroscopicity.[7][28]

  • Crystal Engineering:

    • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can significantly improve the stability of a moisture-sensitive API.[22][23][29] This approach alters the crystal lattice to be less accommodating to water molecules.[29]

  • Formulation Design:

    • Film Coating: Applying a hydrophobic film coating to tablets or granules can act as a physical barrier to moisture.[22][23]

    • Encapsulation: Encapsulating the API in a protective shell can also prevent moisture ingress.[22][23]

Visualizing the Problem and Solutions

Decision Workflow for Handling a Hygroscopic Salt

Hygroscopicity_Workflow cluster_assessment Initial Assessment cluster_handling Handling & Storage cluster_formulation Formulation & Manufacturing cluster_analytical Analytical Testing A Receive/Synthesize Fluorinated Aminopyridine Salt B Characterize Hygroscopicity (DVS, TGA, Karl Fischer) A->B C Hygroscopic? B->C D Store in Tightly Sealed Container with Desiccant C->D Yes E Standard Storage Conditions C->E No F Issues with Flow/Caking? D->F G Implement Environmental Controls (Low RH) F->G Yes I Proceed with Standard Formulation F->I No H Consider Formulation Strategies: - Co-processing - Granulation - Film Coating G->H J Inconsistent Assay/Purity? H->J I->J K Quantify Water Content (Karl Fischer) J->K Yes M Standard Analytical Procedure J->M No L Correct for Water Content in Calculations K->L

Caption: Decision workflow for handling hygroscopic salts.

Mechanism of Moisture-Induced Particle Caking

Particle_Caking cluster_initial Initial State (Dry Powder) cluster_moisture Moisture Absorption cluster_final Final State (Caked Powder) P1 Particle W1 H2O P2 Particle P3 Particle P4 Particle C1 Particle W1->C1 Adsorption & Surface Dissolution W2 H2O C2 Particle C1->C2 Liquid Bridge C3 Particle C2->C3 Liquid Bridge C4 Particle C3->C4 Liquid Bridge

Caption: Moisture-induced particle caking mechanism.

References

  • Arigo A., Jawahar N., Nikhitha K., Jubie S. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. J. Pharm. Sci. Res. 2019;11:6–10. [Link]

  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • ResearchGate. Role of Salt Selection in Drug Discovery and Development. [Link]

  • PubMed. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • ACS Publications. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • GSC Biological and Pharmaceutical Sciences. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • Springer. Strategy for the Prediction and Selection of Drug Substance Salt Forms. [Link]

  • SpringerLink. The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. [Link]

  • Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • ResearchGate. Hygroscropicity and Its' Effect on Tablet Production. [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Atmospheric Measurement Techniques. A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • SAGE Journals. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • ResearchGate. The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. [Link]

  • Reddit. How to store temperature and moisture-sensitive compounds? [Link]

  • Quora. How is the hygroscopicity of a substance determined, chemically? [Link]

  • MDPI. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • PubMed. The effects of packaging on the stability of a moisture sensitive compound. [Link]

  • S-Packaging. How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. [Link]

  • ResearchGate. A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • Taylor & Francis Online. A comparative study on hygroscopic and physiochemical properties of chicken powders obtained by different drying methods. [Link]

  • PMC. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • PerMix. Mixing & Drying Hygroscopic Materials. [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Adhesives & Sealants Industry. What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants? [Link]

  • Google Patents.
  • PubMed. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • BulkInside. Drying Powders Using Microwave Technology During Mixing. [Link]

  • Consensus. Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • Google Patents.
  • HepatoChem. How do you handle hygroscopic salts? [Link]

  • Universiti Teknologi MARA. Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. [Link]

  • Reddit. Drying and Storing Hygroscopic Salts. [Link]

  • Wikipedia. Pyridine. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • Chemistry Stack Exchange. Basicity of substituted pyridines. [Link]

  • Atmospheric Chemistry and Physics. The effect of atmospherically relevant aminium salts on water uptake. [Link]

  • PMC. Highly‐fluorinated Triaminocyclopropenium Ionic Liquids. [Link]

  • MDPI. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. [Link]

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Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anticipated X-ray crystal structure of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs to offer a detailed comparative analysis. By examining the structural motifs of 4-(trifluoromethyl)pyridine-2-carboxylic acid and 3-amino-4-hydroxypyridine, we can infer and discuss the likely solid-state conformation, hydrogen bonding networks, and intermolecular interactions of the title compound. This guide further presents a robust, step-by-step methodology for the synthesis, crystallization, and crystallographic analysis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, providing a complete workflow for researchers seeking to characterize this and similar molecules.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their utility stemming from their ability to engage in a wide range of intermolecular interactions. The strategic placement of functional groups on the pyridine ring can modulate a molecule's electronic properties, solubility, and biological activity. The title compound, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, is of particular interest due to the presence of three key functional groups: an amino group, a hydroxyl group, and a trifluoromethyl group. The interplay of these substituents is expected to dictate a unique and complex solid-state architecture, influencing its potential applications in drug design and crystal engineering.

The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties, including high electronegativity and lipophilicity, which can enhance metabolic stability and binding affinity.[1] The amino and hydroxyl groups are potent hydrogen bond donors and acceptors, predisposing the molecule to form intricate and stable hydrogen-bonding networks. Understanding the three-dimensional arrangement of these functional groups is paramount for predicting the molecule's behavior in a biological or material context.

Experimental Guide: Synthesis, Crystallization, and X-ray Diffraction

This section details the experimental procedures for obtaining and characterizing single crystals of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

Synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

A plausible synthetic route to the title compound can be adapted from established methods for the synthesis of substituted pyridines.[2] The proposed synthesis begins with a suitable commercially available pyridine precursor, such as 2-chloro-4-(trifluoromethyl)pyridine.

Step-by-Step Synthesis Protocol:

  • Nitration: To a solution of 2-chloro-4-(trifluoromethyl)pyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C. The reaction mixture is then carefully heated to 80 °C for 4 hours. After cooling to room temperature, the mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-3-nitro-4-(trifluoromethyl)pyridine.

  • Hydroxylation: The 2-chloro-3-nitro-4-(trifluoromethyl)pyridine is then subjected to nucleophilic aromatic substitution to introduce the hydroxyl group. This can be achieved by heating the compound with a solution of sodium hydroxide in a mixture of water and dioxane. Acidification of the reaction mixture will precipitate 3-nitro-4-hydroxy-2-(trifluoromethyl)pyridine.

  • Reduction: The final step involves the reduction of the nitro group to an amino group. This can be accomplished using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon. Following the reduction, the product is neutralized and purified by recrystallization to yield 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[3][4] The choice of solvent and crystallization technique is paramount.

Recommended Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene). A suitable solvent will be one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent. Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[4]

  • Vapor Diffusion: Dissolve the compound in a solvent in which it is readily soluble. Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[4]

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.[5][6]

Data Collection and Refinement Workflow:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[6] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Structural Analysis and Comparison

In the absence of the experimental crystal structure for 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, we can predict its key structural features by comparing it to the known crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid[7] and the chemical properties of 3-amino-4-hydroxypyridine.[8][9]

Feature4-(trifluoromethyl)pyridine-2-carboxylic acid[7]3-Amino-4-hydroxypyridine (Predicted)3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine (Anticipated)
Key Functional Groups -COOH, -CF3-NH2, -OH-NH2, -OH, -CF3
Primary H-Bond Donor(s) Carboxylic acid -OHAmino -NH2, Hydroxyl -OHAmino -NH2, Hydroxyl -OH
Primary H-Bond Acceptor(s) Pyridine N, Carboxylic acid C=OPyridine N, Hydroxyl -O-, Amino -N-Pyridine N, Hydroxyl -O-, Amino -N-
Anticipated H-Bonding Motif Dimer formation via O-H···O hydrogen bonds between carboxylic acid groups.Intermolecular N-H···O and O-H···N hydrogen bonds forming sheets or chains.A complex 3D network involving N-H···O, O-H···N, and potentially weaker C-H···F interactions.
Influence of -CF3 Group Electron-withdrawing, influences acidity of COOH and potential for C-H···F interactions.N/AElectron-withdrawing, will influence the basicity of the pyridine nitrogen and the acidity of the hydroxyl group. May participate in weak C-H···F or F···F interactions.
Anticipated Structural Features of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine
  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the 4-hydroxyl group and the 3-amino group, forming a stable six-membered ring. This interaction would influence the planarity of the substituent groups relative to the pyridine ring.

  • Intermolecular Hydrogen Bonding: The remaining N-H of the amino group and the pyridine nitrogen are prime candidates for extensive intermolecular hydrogen bonding. We anticipate the formation of robust hydrogen-bonded chains or sheets, where molecules are linked via N-H···N and O-H···N interactions.

  • Role of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the 2-position will decrease the basicity of the pyridine nitrogen, potentially weakening its role as a hydrogen bond acceptor compared to unsubstituted pyridines. Furthermore, the fluorine atoms may participate in weak C-H···F or F···F interactions, which could play a role in the overall crystal packing.

  • Crystal Packing: The combination of strong directional hydrogen bonds and weaker, less directional interactions involving the trifluoromethyl group is likely to result in a densely packed and stable crystal lattice. The planarity of the molecule, influenced by intramolecular hydrogen bonding, will also contribute to efficient packing, possibly through π-π stacking interactions between the pyridine rings.

Experimental and Logical Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction A 2-Chloro-4-(trifluoromethyl)pyridine B Nitration A->B C 2-Chloro-3-nitro-4-(trifluoromethyl)pyridine B->C D Hydroxylation C->D E 3-Nitro-4-hydroxy-2-(trifluoromethyl)pyridine D->E F Reduction E->F G 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine F->G H Purified Compound G->H I Solvent Screening H->I J Crystal Growth (Slow Evaporation/Vapor Diffusion) I->J K Single Crystals J->K L Crystal Mounting K->L M Data Collection L->M N Data Processing M->N O Structure Solution & Refinement N->O P Final Crystal Structure O->P

Sources

Bioisosteric Profiling: 2-Trifluoromethyl vs. 2-Methyl Aminopyridines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" vs. The Fluorine Effect

In medicinal chemistry, the substitution of a methyl group (


) with a trifluoromethyl group (

) on an aminopyridine scaffold is rarely a simple bioisosteric swap; it is a fundamental alteration of the molecule's electronic and physicochemical landscape.[1]

While the "Magic Methyl" effect is often exploited to boost potency via hydrophobic packing, the 2-methyl aminopyridine motif frequently suffers from rapid oxidative metabolism and promiscuous basicity. The 2-trifluoromethyl counterpart offers a strategic solution: it drastically lowers the basicity of the pyridine nitrogen, blocks metabolic hot spots, and alters the vector of lipophilicity.

This guide objectively compares these two motifs, providing the rationale for selection based on pKa modulation, metabolic stability, and binding kinetics.

Physicochemical Deep Dive

Electronic Modulation & pKa Shift

The most critical differentiator is the impact on the pyridine nitrogen's basicity.

  • 2-Methyl (

    
    ):  Weakly electron-donating (inductive effect, 
    
    
    
    ).[1] It stabilizes the protonated pyridinium form, maintaining or slightly elevating basicity.
  • 2-Trifluoromethyl (

    
    ):  Strongly electron-withdrawing (inductive effect, 
    
    
    
    ).[1] It destabilizes the conjugate acid, drastically lowering the pKa.

Implication: At physiological pH (7.4), a 2-methyl aminopyridine (pKa


 6–7) may exist in equilibrium between neutral and protonated states, affecting membrane permeability and binding penalties (desolvation energy).[1] The 2-trifluoromethyl analog (pKa < 3) remains strictly neutral, improving permeability but reducing the enthalpy of H-bond acceptance at the ring nitrogen.
Steric Volume & Conformation
  • Van der Waals Volume: The

    
     group (
    
    
    
    ) is significantly bulkier than
    
    
    (
    
    
    ), approximating the size of an isopropyl group.[1]
  • Conformational Lock: In biaryl systems (e.g., kinase inhibitors), the bulk of the ortho

    
     can force the pyridine ring out of coplanarity, inducing a "twisted" conformation that may be required for selectivity (e.g., Type II kinase inhibition).
    
Metabolic Stability[2]
  • The Methyl Liability: Benzylic carbons on electron-deficient rings are prime targets for Cytochrome P450 (CYP) oxidation, leading to rapid clearance (

    
    ).[1]
    
  • The Fluorine Shield: The C-F bond is chemically inert (Bond Dissociation Energy

    
     116 kcal/mol).[1] Replacing 
    
    
    
    with
    
    
    blocks this metabolic route completely.

Comparative Data Analysis

The following data summarizes the structural activity relationship (SAR) differences between a representative 2-Methyl-4-aminopyridine and 2-Trifluoromethyl-4-aminopyridine scaffold.

Feature2-Methyl Aminopyridine2-Trifluoromethyl AminopyridineImpact on Drug Design
Hammett Constant (

)
-0.17 (Electron Donor)+0.54 (Electron Withdrawing)Defines electronic environment of the ring.[1]
pKa (Pyridine N) ~ 7.0 - 7.5 (Basic)~ 2.5 - 3.0 (Non-basic)

eliminates protonation at phys.[1] pH.
LogP (Lipophilicity) Baseline+0.6 to +1.1 increase

increases permeability but risks solubility.[1]
Metabolic Stability (

)
Low (< 30 min in HLM)High (> 120 min in HLM)

blocks benzylic oxidation.[1]
H-Bond Capacity Strong Acceptor (Ring N)Weak Acceptor (Ring N)

reduces H-bond strength of the ring N.
Steric Bulk SmallLarge (Isosteric to Isopropyl)

induces twist/fills hydrophobic pockets.[1]

Decision Logic & Mechanism

The choice between these two moieties often dictates the binding mode. The diagram below illustrates the decision workflow for a medicinal chemist.

SAR_Decision_Tree Start Lead Optimization: Aminopyridine Scaffold Check_Metab Is Metabolic Clearance High? Start->Check_Metab Check_Hbond Is Ring N Critical for H-Bond (e.g., Hinge Binder)? Check_Metab->Check_Hbond No Path_CF3 Switch to 2-CF3 (Focus on ADME) Check_Metab->Path_CF3 Yes (Block Site) Metab_Analysis Mechanism: Benzylic Oxidation Check_Metab->Metab_Analysis Path_Methyl Retain 2-Methyl (Focus on potency) Check_Hbond->Path_Methyl Yes (Need Basic N) Check_Hbond->Path_CF3 No (Need Permeability) pKa_Analysis Mechanism: pKa Modulation (Basicity Reduction) Check_Hbond->pKa_Analysis

Figure 1: Strategic decision tree for selecting between Methyl and Trifluoromethyl substitutions based on metabolic liability and hydrogen bonding requirements.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating with internal standards.

Protocol A: Comparative pKa Determination (Potentiometric)

Objective: Quantify the reduction in basicity conferred by the


 group.[2]
  • Preparation: Prepare 10 mM stock solutions of the 2-methyl and 2-trifluoromethyl analogs in DMSO.

  • Titration: Dilute to 50 µM in 0.15 M KCl (ionic strength adjuster). Use a standardized potentiometric titrator (e.g., Sirius T3).[1]

  • Execution: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl. Perform in triplicate.

  • Data Analysis: Use the Bjerrum plot method to identify the inflection point.

  • Validation: Run Pyridine (Lit pKa = 5.23) as a reference standard. The 2-methyl analog should show an inflection > 6.0; the 2-CF3 analog should show an inflection < 3.5.

Protocol B: Microsomal Stability Assay (Metabolic Blockade)

Objective: Demonstrate the "Fluorine Shield" effect against oxidative metabolism.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction:

    • Pre-incubate 1 µM test compound with HLM for 5 mins at 37°C.

    • Initiate reaction with 1 mM NADPH.

  • Sampling: Aliquot 50 µL at

    
     min. Quench immediately in 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).[1]
    • Success Criterion: The

      
       analog should exhibit a 
      
      
      
      at least 3x longer than the
      
      
      analog.[1]

Mechanistic Visualization: The Metabolic Switch

The following diagram details the chemical fate of the two analogs in the presence of Cytochrome P450.

Metabolic_Pathway Substrate_Me 2-Methyl Aminopyridine (Lipophilic) Intermediate Hydroxymethyl (-CH2OH) Substrate_Me->Intermediate Rapid Oxidation CYP_Enz CYP450 (Oxidation) Product_COOH Carboxylic Acid (Rapid Excretion) Intermediate->Product_COOH Phase I/II Substrate_CF3 2-CF3 Aminopyridine (Lipophilic) Blocked Metabolically Stable (Maintains Bioavailability) Substrate_CF3->Blocked C-F Bond Inertness

Figure 2: Metabolic divergence.[1] The methyl group serves as a "soft spot" for oxidation, while the trifluoromethyl group acts as a metabolic blocking group.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Haghi, W., et al. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide. BenchChem Technical Guides. Link[1]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Xing, L., et al. (2020). Substitution Effect of the Trifluoromethyl Group on Bioactivity: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12).[1] Link[1]

Sources

Technical Guide: Metabolic Stability of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of heterocyclic scaffolds, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine represents a "privileged" structural motif designed to overcome the metabolic liabilities common to pyridine-based drugs.

While standard pyridines are prone to N-oxidation and C-hydroxylation, the introduction of the trifluoromethyl (


) group at the C-2 position serves as a metabolic "blockade." This guide compares this fluorinated scaffold against its non-fluorinated and methylated analogs, demonstrating its superior resistance to Cytochrome P450 (CYP450) oxidative clearance and highlighting its redirection toward manageable Phase II conjugation pathways.

Structural Rationale & Electronic Effects[1]

To understand the stability profile, we must analyze the electronic environment created by the


 group compared to alternative substituents.
The Fluorine Effect

The


 group is strongly electron-withdrawing (Hammett 

).[1] This impacts the pyridine ring in three critical ways:
  • Deactivation of the Ring: It reduces electron density on the pyridine nitrogen and the ring carbons, making the scaffold significantly less susceptible to electrophilic attack by CYP450 enzymes (specifically N-oxidation).

  • Metabolic Blocking: The C-F bond energy (~116 kcal/mol) is far stronger than the C-H (~99 kcal/mol) or C-C bond, effectively rendering the C-2 position inert to metabolic functionalization.

  • Lipophilicity Modulation: The

    
     group increases 
    
    
    
    , potentially increasing protein binding, but this is often offset by the polarity of the 3-amino and 4-hydroxy groups.

Comparative Analysis: Target vs. Alternatives

The following analysis contrasts the target molecule with its direct structural analogs: 2-Methyl (common bioisostere) and 2-Hydrogen (unsubstituted).

Table 1: Predicted Metabolic Stability Profile
Compound VariantSubstituent (C-2)Predicted

(µL/min/mg)

(Human Microsomes)
Primary Metabolic Liability
Target Scaffold

Low (< 15) > 120 min Phase II (Glucuronidation)
Methyl Analog

High (> 50)< 20 minBenzylic Oxidation (

)
Unsubstituted

Moderate (20-40)~ 45 minN-Oxidation / 2-Hydroxylation
Chloro Analog

Low-Moderate~ 90 minGlutathione displacement (Risk)
Detailed Mechanism of Failure for Alternatives
  • The Methyl Trap (2-Methyl): While a methyl group is sterically similar to

    
    , it is a metabolic "soft spot." CYP isoforms (particularly CYP2D6 and CYP3A4) rapidly oxidize the benzylic hydrogens, converting the methyl group to a hydroxymethyl and subsequently to a carboxylic acid, leading to rapid clearance.
    
  • The Unsubstituted Risk (2-H): Without a blocker at C-2, the pyridine nitrogen is highly nucleophilic, inviting N-oxidation. Furthermore, C-2 is susceptible to nucleophilic attack by cytosolic aldehyde oxidase (AO), a pathway often overlooked in standard microsomal assays (which lack cytosolic fraction).

Metabolic Pathway Visualization

The following diagram illustrates how the


 group shunts metabolism away from destructive Phase I oxidation and toward Phase II conjugation.

MetabolicPathways cluster_legend Metabolic Fate Parent 3-Amino-4-hydroxy- 2-(trifluoromethyl)pyridine Oxidation_C2 C-2 Hydroxylation (BLOCKED by CF3) Parent->Oxidation_C2 CYP450 Oxidation_Methyl Benzylic Oxidation (Occurs in 2-Me analog) Glucuronide_O O-Glucuronide (Major Metabolite) Parent->Glucuronide_O UGTs (Microsomal) Glucuronide_N N-Glucuronide (Minor Metabolite) Parent->Glucuronide_N UGTs Sulfation O-Sulfate (Cytosolic) Parent->Sulfation SULTs (Requires Cytosol)

Figure 1: Metabolic fate map.[1][2][3][4][5] The


 group effectively blocks the C-2 oxidation pathway, forcing the molecule into Phase II conjugation (Glucuronidation) via the existing hydroxyl/amino handles.

Experimental Protocol: Microsomal Stability Assay

To validate the stability claims above, use the following self-validating protocol. This workflow ensures that intrinsic clearance (


) is measured accurately without enzyme inactivation artifacts.
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compound to 1 µM in buffer (keeps DMSO < 0.1% to avoid CYP inhibition).

  • Pre-incubation: Mix microsomes (final conc 0.5 mg/mL) and test compound. Incubate at 37°C for 5 minutes. Why? To reach thermal equilibrium and assess non-NADPH dependent degradation.

  • Initiation: Add pre-warmed NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

Assay Validation (Quality Control)
  • Low Clearance Control: Warfarin or Tolbutamide (must show < 20% depletion).

  • High Clearance Control: Verapamil or Testosterone (must show > 80% depletion).

  • Minus-NADPH Control: Run a 60-min sample without NADPH. Critical: If depletion occurs here, the compound is chemically unstable (hydrolysis) or metabolized by non-CYP enzymes.

Workflow Diagram

AssayWorkflow cluster_QC QC Checkpoints Step1 1. Pre-Incubation (Microsomes + Cmpd) 37°C, 5 min Step2 2. Initiation (+ NADPH) Step1->Step2 Check2 Pos/Neg Controls (Enzyme Activity) Step1->Check2 Step3 3. Sampling Loop (0, 5, 15... 60 min) Step2->Step3 Step4 4. Quench (+ ACN/Internal Std) Step3->Step4 Check1 Minus NADPH (Chemical Stability) Step3->Check1 Step5 5. Analysis (LC-MS/MS) Step4->Step5

Figure 2: Standardized Microsomal Stability Workflow ensuring differentiation between enzymatic metabolism and chemical instability.

Conclusion

The 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine scaffold offers a robust solution for medicinal chemists seeking to improve metabolic stability. By replacing the C-2 hydrogen or methyl group with a trifluoromethyl moiety, the molecule resists CYP450-mediated oxidation.[1] The primary clearance mechanism shifts to Phase II glucuronidation, which is generally more predictable and less likely to generate toxic reactive metabolites.

When evaluating this scaffold, researchers should prioritize Phase II stability assays (using hepatocytes or S9 fractions + UDPGA) alongside standard microsomal assays to fully characterize the clearance profile.

References

  • Bhattarai, P., et al. (2026).[6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects. Retrieved from [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Cyprotex. Microsomal Stability | ADME-Tox Solutions. Retrieved from [Link]

Sources

Validating the Synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of novel compounds are paramount. The synthesis of complex molecules such as 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, a promising scaffold in medicinal chemistry, demands rigorous validation. This guide provides an in-depth, experience-driven approach to validating the synthesis of this target compound, with a core focus on the classical yet powerful technique of melting point analysis. We will explore not just the "how," but the critical "why" behind the experimental choices, ensuring a self-validating protocol that stands up to scientific scrutiny.

The Significance of the Trifluoromethylpyridinol Scaffold

The 3-amino-4-hydroxypyridine core is a privileged structure in drug discovery, known for its ability to interact with various biological targets. The introduction of a trifluoromethyl group at the 2-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine a compound of considerable interest. Verifying its successful synthesis and purity is the foundational step in any subsequent biological evaluation.

Proposed Synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

While various methods exist for the synthesis of substituted pyridines, a plausible route to 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is proposed below. This hypothetical synthesis is based on established transformations in pyridine chemistry.

Reaction Scheme:

A potential synthetic route could involve the nitration of a suitable 4-hydroxypyridine precursor, followed by reduction of the nitro group to an amine. The introduction of the trifluoromethyl group can be challenging and may require specialized reagents. A possible precursor could be 4-hydroxy-2-(trifluoromethyl)pyridine, which would then undergo nitration at the 3-position, followed by reduction.

Step-by-Step Hypothetical Synthesis Protocol:

  • Nitration of 4-hydroxy-2-(trifluoromethyl)pyridine:

    • To a solution of 4-hydroxy-2-(trifluoromethyl)pyridine in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise.

    • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-nitro-4-hydroxy-2-(trifluoromethyl)pyridine.

  • Reduction of the Nitro Group:

    • Dissolve the 3-nitro-4-hydroxy-2-(trifluoromethyl)pyridine in ethanol.

    • Add a catalyst, such as palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • The resulting crude product, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a crystalline solid.

The Cornerstone of Validation: Melting Point Determination

Melting point is a fundamental physical property of a solid crystalline compound. For a pure substance, the melting point is a sharp, well-defined temperature range, typically within 1-2°C.[1][2] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1][3][4] This makes melting point determination a rapid, inexpensive, and highly effective method for assessing the purity of a synthesized compound.[2]

Experimental Protocol: Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus.

  • Sample Preparation:

    • Ensure the synthesized 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is completely dry, as residual solvent can act as an impurity.[5]

    • Finely powder a small amount of the crystalline sample using a mortar and pestle.[6]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5][6] Tap the tube gently to ensure tight packing.[5]

  • Instrument Setup and Measurement:

    • Calibrate the melting point apparatus using certified reference standards.[7]

    • Place the capillary tube containing the sample into the heating block of the apparatus.[8]

    • Set the starting temperature to approximately 15-20°C below the expected melting point. Based on structurally similar compounds like 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (m.p. 53-57°C) and 4-Amino-2-(trifluoromethyl)pyridine (m.p. 58-62°C), an estimated melting point for the title compound is in the range of 60-70°C. Therefore, a starting temperature of 45°C is appropriate.

    • Set a heating rate of 1-2°C per minute to ensure thermal equilibrium.[3][7]

    • Observe the sample through the magnified viewing lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range is the melting point of your synthesized compound.[3][6]

The Comparative Analysis: Mixed Melting Point Determination

To unequivocally validate the identity of the synthesized compound, a mixed melting point analysis is the gold standard.[6][9] This technique compares the melting point of the synthesized product with that of a pure, authentic reference standard.

The Principle: If the synthesized compound and the reference standard are identical, a 1:1 mixture of the two will have the same sharp melting point as the individual components.[9] However, if the synthesized compound is different from the reference (even if it has a similar melting point), the mixture will be impure, resulting in a depressed and broadened melting point range.[4][6]

Experimental Protocol: Mixed Melting Point Analysis
  • Preparation of the Mixture:

    • Obtain a certified reference standard of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

    • On a clean, dry watch glass, thoroughly mix approximately equal amounts (a 1:1 ratio) of your synthesized product and the reference standard.

  • Melting Point Determination of Three Samples:

    • Prepare three capillary tubes:

      • Sample A: Your synthesized 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

      • Sample B: The pure reference standard of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

      • Sample C: The 1:1 mixture of your synthesized product and the reference standard.

    • Place all three capillary tubes in the melting point apparatus simultaneously. This ensures that they are subjected to the exact same heating conditions, eliminating any potential for experimental variability.[9]

    • Determine the melting point range for each of the three samples as described in the previous protocol.

Interpreting the Results: A Data-Driven Conclusion

The power of this comparative approach lies in the clarity of the data. Below is a table illustrating hypothetical results and their interpretations.

SampleObserved Melting Point Range (°C)Interpretation
Synthesized Product 64.5 - 65.5A sharp melting range suggests a high degree of purity.
Reference Standard 65.0 - 66.0The melting point of the authentic compound.
1:1 Mixture (Synthesized Product + Reference Standard) 64.8 - 65.8The melting point of the mixture is not depressed and remains sharp, confirming that the synthesized product is identical to the reference standard.
Hypothetical Impure Synthesized Product 60.0 - 64.0A broad and depressed melting range indicates the presence of impurities.
Hypothetical Mixture with an Impurity 55.0 - 60.0A significantly depressed and broad melting range would be observed if the synthesized compound was not the target molecule, even if it had a similar individual melting point.

Visualizing the Validation Workflow

The logical flow of the validation process can be visualized as follows:

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Melting Point Validation cluster_analysis Data Analysis & Conclusion Synthesis Hypothetical Synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine Purification Recrystallization Synthesis->Purification MP_Synth Melting Point of Synthesized Product Purification->MP_Synth Purity Check MP_Mix Mixed Melting Point (1:1 Mixture) Purification->MP_Mix Identity Confirmation Compare Compare Melting Ranges MP_Synth->Compare MP_Ref Melting Point of Reference Standard MP_Ref->MP_Mix MP_Mix->Compare Conclusion Validate Identity & Purity Compare->Conclusion

Caption: Workflow for the validation of synthesized 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

Alternative and Complementary Validation Techniques

While melting point analysis is a powerful tool, for regulatory submissions or comprehensive characterization, it should be complemented by other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, providing further evidence of its identity.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., -OH, -NH₂, C-F bonds).

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for assessing purity and quantifying any impurities present.

Conclusion

The validation of a newly synthesized compound is a critical step in the research and development pipeline. The combination of melting point determination and mixed melting point analysis provides a robust, reliable, and cost-effective method for both assessing the purity and confirming the identity of synthesized 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine. This guide has provided not only the procedural steps but also the underlying scientific principles, empowering researchers to approach this fundamental validation with confidence and scientific rigor.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Method of mixed melting points. Retrieved from [Link]

  • YouTube. (2020, July 1). Mixed Melting Point. Retrieved from [Link]

  • WordPress.com. (2021, January 5). Mixed melting point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Perspective on the Relationship between Melting Points and Chemical Structure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). All You Need to Know about Melting Point Determination. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Hazard Summary: The "Silent" Risk

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is not a standard bench reagent; it is a highly functionalized fluorinated heterocycle. While specific toxicological data for this exact isomer may be sparse in public registries, its structural motifs dictate a Category 3 (Toxic) handling protocol.

  • The Fluorine Effect: The trifluoromethyl (-CF₃) group significantly increases lipophilicity (

    
    ), facilitating rapid dermal absorption and blood-brain barrier penetration compared to non-fluorinated pyridines.
    
  • The Aminopyridine Core: Historically associated with potassium channel blocking activity, presenting potential neurotoxic risks (tremors, seizures) upon systemic exposure.

  • Physical State: Likely a crystalline solid capable of generating electrostatic dust, increasing inhalation risk during weighing.

Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific LD50 data proves otherwise.

Part 1: The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard lab safety" protocols. The following matrix is designed to prevent permeation of fluorinated organics.

Protection ZoneStandard Lab Gear (Insufficient)Required PPE (Authoritative Standard) Technical Rationale
Hand Protection Single Nitrile Exam Gloves (4 mil)Double Gloving Protocol: 1. Inner: 4 mil Nitrile (Inspection White)2. Outer: 8 mil Nitrile (Long Cuff) or Laminate (Silver Shield®) for >1g handling.Fluorinated pyridines can permeate standard 4-mil nitrile in <15 mins. Double gloving creates a "breakthrough buffer" and allows immediate outer glove removal upon contamination.
Respiratory Surgical Mask or N95Engineering Control (Primary): Fume Hood.PPE (Secondary): Half-face respirator with P100/OV (Organic Vapor) cartridges if handling outside hood (e.g., waste consolidation).N95s do not stop organic vapors. The amine functionality creates basic vapors; the -CF3 group adds volatility.
Eye/Face Safety GlassesChemical Splash Goggles (Indirect Venting).Add Face Shield if working with >100mL solutions.Pyridine derivatives are severe ocular irritants/corrosives. Vapors alone can cause "halo vision" (corneal edema).
Body Cotton Lab CoatTyvek® Lab Coat (Disposable) or Chemical-Resistant Apron over Cotton Coat.Cotton absorbs and holds toxic liquids against the skin. Tyvek repels dust and splashes.

Part 2: Operational Protocols (Step-by-Step)

A. Weighing & Transfer (The Critical Zone)

Static electricity is a major issue with trifluoromethylated powders.

  • De-ionize: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder. This prevents "flying powder" events that contaminate the balance area.

  • The "Damp Wipe" Technique: Place a solvent-dampened (Ethanol) Kimwipe around the balance pan perimeter (inside the hood) to trap stray particles.

  • Transfer: Never pour from the stock bottle. Use a disposable spatula. If the solid is caked, do not chip at it with force; dissolve the entire stock in the shipping container if possible.

B. Reaction Setup & Solubilization
  • Solvent Choice: When dissolving, avoid chlorinated solvents (DCM/Chloroform) if possible, as they enhance the permeation of the solute through nitrile gloves. Use Ethyl Acetate or Methanol if chemistry permits.

  • Acid Scavenging: The amine group is basic. If reacting with acid chlorides, expect immediate salt formation and exotherms. Ensure cooling before addition.

C. Decontamination & Spill Response
  • Minor Spill (<5g): Cover with weak acid-neutralizing absorbent (citric acid based) if available, or vermiculite. Wipe with 10% dilute acetic acid followed by soap and water (converts the amine to a water-soluble salt for easier removal).

  • Glove Hygiene: Change outer gloves immediately after any splash or every 60 minutes of active handling.

Part 3: Disposal Logistics

Improper disposal of fluorinated heterocycles is a common audit failure.

  • Segregation: This must go into Halogenated Organic Waste .

    • Why? Even though it contains Nitrogen, the -CF3 group mandates high-temperature incineration (to prevent HF formation). Mixing with non-halogenated solvents lowers the BTU value and complicates incineration.

  • Labeling: Explicitly write "Fluorinated Pyridine - Toxic" on the waste tag. Do not just write "Organic Waste."

  • Container: Use High-Density Polyethylene (HDPE). Avoid glass for waste storage if the solution is basic (etching risk) or if HF generation is chemically possible downstream.

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the "Safe Handling Loop" for this compound, emphasizing the decision points that prevent exposure.

SafeHandling node_start Start: Risk Assessment (3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine) node_eng Engineering Controls (Fume Hood Verified >100 fpm) node_start->node_eng node_ppe PPE Donning (Double Nitrile + Goggles) node_eng->node_ppe node_action Experimental Action (Weighing/Reaction) node_ppe->node_action node_check Contamination Check (Visible Dust/Splash?) node_action->node_check node_clean Immediate Decon (Change Outer Gloves) node_check->node_clean Yes (Contaminated) node_waste Disposal (Halogenated Stream) node_check->node_waste No (Clean) node_clean->node_ppe Re-Don

Caption: Operational logic flow ensuring continuous barrier protection during handling. Note the recursive loop for glove contamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: Aminopyridines (General Toxicity Class). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[Link]

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